F5446
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPQCOLPRPRADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
F5446: A Novel Epigenetic Modulator Targeting SUV39H1 for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1. The information presented is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and novel therapeutic strategies.
Core Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting the enzymatic activity of Suppressor of Variegation 3-9 Homolog 1 (SUV39H1).[1][2][3] SUV39H1 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation.[3] In various cancer cells, particularly colorectal carcinoma, elevated SUV39H1 expression leads to the silencing of critical tumor suppressor and immune-related genes.
This compound reverses this silencing by decreasing H3K9me3 deposition at the promoter regions of these target genes, leading to their re-expression and subsequent anti-tumor effects.[1][2][3] This mechanism has two well-documented downstream consequences: the direct induction of cancer cell apoptosis and the enhancement of anti-tumor immunity.
Signaling and Molecular Pathways
The mechanism of this compound can be delineated into two primary pathways: its direct effect on cancer cells and its indirect effect via modulation of the tumor microenvironment.
Direct Action on Cancer Cells: Re-expression of FAS and Induction of Apoptosis
In colorectal cancer cells, this compound directly targets the epigenetic silencing of the FAS gene, which encodes the Fas receptor (also known as CD95), a critical component of the extrinsic apoptosis pathway.[1][3] By inhibiting SUV39H1, this compound reduces H3K9me3 levels at the FAS promoter, leading to increased Fas receptor expression on the tumor cell surface. This sensitizes the cancer cells to apoptosis induced by the Fas ligand (FasL).[1][3] Additionally, this compound has been shown to induce cell cycle arrest at the S phase in metastatic human colon carcinoma cells.[1][3]
Caption: this compound direct mechanism in cancer cells.
Action on Tumor-Infiltrating Lymphocytes: Enhancement of Anti-Tumor Immunity
This compound also modulates the tumor microenvironment by targeting SUV39H1 in tumor-infiltrating cytotoxic T-lymphocytes (CTLs).[2][4] In the tumor microenvironment, CTLs can exhibit high levels of SUV39H1, which represses the expression of key effector genes necessary for killing cancer cells.[2] this compound treatment inhibits SUV39H1 in these CTLs, reducing H3K9me3 at the promoters of genes such as Granzyme B (GZMB), Perforin (PRF1), FASLG, and Interferon-gamma (IFNG).[2][4] The resulting upregulation of these effector proteins enhances the ability of CTLs to recognize and eliminate tumor cells, thereby suppressing tumor growth in a CD8+ CTL-dependent manner.[2][4]
Caption: this compound mechanism in cytotoxic T-lymphocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line / System | Value | Reference |
| EC50 vs. SUV39H1 | Recombinant Human SUV39H1 | 0.496 µM (496 nM) | [2][4][5] |
| EC50 vs. SUV39H1 | Recombinant Human SUV39H1 | 4.96 x 10-7 M | [1] |
| Apoptosis Induction | SW620, LS411N | Concentration-dependent | [1] |
| Fas Expression | SW620, LS411N | Upregulated at 0-250 nM (3 days) | [1] |
| Cell Cycle Arrest | SW620, LS411N | S Phase arrest at 100-250 nM (48h) | [1][3] |
Table 2: In Vivo Efficacy
| Model | Treatment Regimen | Outcome | Reference |
| Human Colon Tumor Xenograft (SW620) | 5 or 10 mg/kg, i.p., every two days | Suppressed tumor growth | [3] |
| Syngeneic Colon Tumor (MC38, CT26) | 10 or 20 mg/kg, s.c., every two days for 14 days | Suppressed tumor growth | [1][2] |
| Syngeneic Colon Tumor (MC38, CT26) | 10 mg/kg, s.c., every two days for 14 days | Increased expression of Granzyme B, Perforin, FasL, and IFNγ in CTLs | [1][2] |
| Syngeneic Colon Tumor (MC38) | 10 mg/kg this compound, 200 µ g/mouse anti-PD-1 | No additive or synergistic effect observed with combination | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of this compound.
SUV39H1 Enzymatic Activity Assay
This assay quantifies the inhibitory effect of this compound on SUV39H1.
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Enzyme: Recombinant human SUV39H1 protein.
-
Substrates: S-(methyl-3H) adenosyl-l-methionine (as the methyl donor) and a synthetic Histone H3 peptide (amino acids 1-21).
-
Inhibitor: this compound tested in a 10-dose EC50 mode with 3-fold serial dilutions, starting at 10 µM.
-
Procedure: The components are incubated together to allow the methylation reaction to proceed. The incorporation of the radiolabeled methyl group onto the H3 peptide is measured using a scintillation counter.
-
Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of this compound.
Caption: Workflow for SUV39H1 enzymatic activity assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were used to determine if this compound affects H3K9me3 levels at specific gene promoters.
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Cell Treatment: Cancer cells or T-cells are treated with this compound or a vehicle control.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: Cells are lysed, and chromatin is sheared into smaller fragments by enzymatic digestion or sonication.
-
Immunoprecipitation: An antibody specific to H3K9me3 is used to pull down chromatin fragments containing this modification.
-
DNA Purification: The cross-links are reversed, and the associated DNA is purified.
-
Analysis: The amount of specific promoter DNA (e.g., for FAS, GZMB, PRF1) is quantified using quantitative PCR (qPCR) with gene promoter-specific primers. A decrease in qPCR signal in this compound-treated samples compared to control indicates reduced H3K9me3 deposition.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
In Vivo Tumor Xenograft and Syngeneic Models
These models assess the anti-tumor efficacy of this compound in a living organism.
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Xenograft Model (Immunodeficient Mice):
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Human cancer cells (e.g., SW620) are injected subcutaneously into athymic nude mice.
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Once tumors are established, mice are randomized into treatment (this compound at various doses) and vehicle control groups.
-
This compound is administered systemically (e.g., intraperitoneal injection) on a defined schedule.
-
Tumor growth is monitored over time by measuring tumor volume.
-
-
Syngeneic Model (Immunocompetent Mice):
-
Mouse cancer cells (e.g., MC38 or CT26) are injected into a compatible mouse strain (e.g., C57BL/6).
-
This model retains a fully functional immune system, allowing for the study of immuno-modulatory effects.
-
Treatment and monitoring follow a similar protocol to the xenograft model.
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At the end of the study, tumors and immune cells can be harvested for further analysis (e.g., gene expression in tumor-infiltrating CTLs).
-
Disclaimer: this compound is a research compound. The information provided is for scientific and developmental purposes only and is not intended as medical advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
F5446: A Selective Inhibitor of SUV39H1 Methyltransferase for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1][2] This enzyme plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression.[3][4] By inhibiting SUV39H1, this compound effectively reduces H3K9me3 levels at specific gene promoters, leading to the re-expression of silenced tumor suppressor genes and key immune effector molecules.[3][4] This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function, presented for a technical audience in drug development and cancer research.
Molecular Target: SUV39H1
The primary molecular target of this compound is the human SUV39H1 methyltransferase.[1][2] SUV39H1 is a key epigenetic modulator that establishes and maintains heterochromatin, a tightly packed form of DNA that is transcriptionally silent. It specifically catalyzes the transfer of methyl groups to the lysine 9 residue of histone H3, creating the H3K9me3 mark. In various cancers, including colorectal carcinoma, SUV39H1 is often upregulated, leading to the silencing of genes involved in critical cellular processes such as apoptosis and immune surveillance.[3]
Mechanism of Action
This compound exerts its anti-tumor effects through a precise epigenetic mechanism. By selectively inhibiting the enzymatic activity of SUV39H1, this compound prevents the deposition of the repressive H3K9me3 mark at the promoters of specific target genes.[3][4] This leads to a more open chromatin structure, allowing for the transcriptional machinery to access and express these previously silenced genes.
Two primary downstream effects of this compound have been identified:
-
Induction of Apoptosis in Cancer Cells: In colorectal cancer cells, this compound treatment leads to a decrease in H3K9me3 at the FAS gene promoter.[1][3] This results in the increased expression of the Fas receptor on the tumor cell surface, sensitizing the cells to Fas ligand (FasL)-induced apoptosis.[1][3]
-
Enhancement of Anti-Tumor Immunity: Within the tumor microenvironment, this compound targets SUV39H1 in tumor-infiltrating cytotoxic T-lymphocytes (CTLs).[4] Inhibition of SUV39H1 in these immune cells leads to reduced H3K9me3 at the promoters of key effector genes, including GZMB (Granzyme B), PRF1 (Perforin), FASLG (Fas Ligand), and IFNG (Interferon-gamma).[2][4] The subsequent upregulation of these molecules enhances the ability of CTLs to recognize and eliminate cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Lines/System | Reference |
| EC50 for SUV39H1 | 0.496 µM (4.96 x 10-7 M) | Recombinant human SUV39H1 | [1][4] |
| Induction of Apoptosis | Concentration-dependent | SW620, LS411N | [1] |
| Cell Cycle Arrest | S phase | SW620, LS411N | [1] |
Table 1: In Vitro Activity of this compound
| Parameter | Dosage | Tumor Models | Effect | Reference |
| Tumor Growth Inhibition | 10 mg/kg (s.c., every two days for 14 days) | MC38, CT26 | Inhibition of colon tumor growth | [1] |
Table 2: In Vivo Efficacy of this compound
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows used to characterize its function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SUV39H1 Enzymatic Activity Assay
The inhibitory activity of this compound on SUV39H1 was determined using a 10-dose EC50 mode with 3-fold serial dilutions, starting from a concentration of 10 µM.[4] The assay utilized recombinant human SUV39H1 protein as the methyltransferase, S-(methyl-3H) adenosyl-l-methionine as the substrate, and a histone H3 peptide (N1-21) as the substrate.[5] The reaction was performed according to the manufacturer's instructions (Reaction Biology Corp).
Cell Viability (MTT) Assay
Tumor cells were cultured in the presence of varying concentrations of this compound for three days.[3] Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Chromatin Immunoprecipitation (ChIP) Assay
Cells were treated with this compound or a vehicle control. Chromatin immunoprecipitation was performed using an anti-H3K9me3 antibody and a commercial kit (e.g., Simple ChIP Plus Enzymatic Chromatin IP Kit, Cell Signaling Technologies).[4] The H3K9me3-bound DNA at the promoters of target genes (FAS, GZMB, PRF1, FASLG, IFNG) was quantified by quantitative PCR (qPCR) using gene promoter-specific primers.[4]
In Vivo Tumor Xenograft Studies
Human colon tumor xenografts were established in immunocompromised mice.[1] For immune-competent models, syngeneic mouse colon carcinoma cells (MC38 and CT26) were used.[4] Mice bearing tumors were treated with this compound (e.g., 10 mg/kg, subcutaneously, every two days for 14 days) or a vehicle control.[1] Tumor growth was monitored and measured over the course of the treatment. For immune-competent models, the dependence on CD8+ CTLs was confirmed.[4]
Conclusion
This compound is a selective inhibitor of SUV39H1 that demonstrates a dual mechanism of anti-cancer activity: direct induction of apoptosis in tumor cells and enhancement of the cytotoxic function of T-lymphocytes. Its ability to reverse epigenetic silencing of key tumor suppressor and immune effector genes makes it a promising therapeutic agent for the treatment of cancers such as colorectal carcinoma. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SUV39H1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
F5446: A Selective Inhibitor of SUV39H1 for Cancer Therapy and Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1. This enzyme plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. In various cancer models, aberrant SUV39H1 activity leads to the silencing of tumor suppressor genes and immune-related genes, contributing to tumor progression and immune evasion. This compound reverses this silencing by inhibiting SUV39H1, leading to a reduction in H3K9me3 levels and subsequent re-expression of key genes involved in apoptosis and cytotoxic T-lymphocyte (CTL) function. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.
Core Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of SUV39H1.[1][2][3] This inhibition leads to a decrease in the deposition of the repressive H3K9me3 mark on gene promoters.[1][2][4] Consequently, the chromatin structure at these promoters becomes more accessible, allowing for the transcription of previously silenced genes.[2][4]
Two primary pathways have been elucidated for the anti-tumor effects of this compound:
-
Induction of Apoptosis in Cancer Cells: In colorectal carcinoma cells, this compound treatment leads to a reduction of H3K9me3 at the FAS gene promoter.[1][4] This results in the re-expression of the Fas receptor on the cell surface, sensitizing the cancer cells to Fas ligand (FasL)-induced apoptosis.[1][4][5]
-
Enhancement of Anti-Tumor Immunity: this compound has been shown to decrease H3K9me3 levels at the promoters of key effector genes in cytotoxic T-lymphocytes (CTLs), including granzyme B (GZMB), perforin (PRF1), FASLG, and interferon-gamma (IFNG).[2] This leads to their increased expression, thereby enhancing the ability of tumor-infiltrating CTLs to recognize and eliminate cancer cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Source |
| EC50 vs. recombinant human SUV39H1 | 0.496 µM (496 nM) | Enzymatic activity assay | [1][2][3][5][6] |
Table 1: In Vitro Enzymatic Activity of this compound
| Cell Line | Assay | Concentration | Effect | Source |
| SW620 (colorectal carcinoma) | Apoptosis Induction | 0-1 µM (2 days) | Induces apoptotic cell death | [1] |
| LS411N (colorectal carcinoma) | Apoptosis Induction | 0-1 µM (2 days) | Induces apoptotic cell death | [1] |
| SW620 | Fas Expression | 0-250 nM (3 days) | Upregulates tumor cell surface Fas expression | [1] |
| LS411N | Fas Expression | 0-250 nM (3 days) | Upregulates tumor cell surface Fas expression | [1] |
| SW620 | Cell Cycle Arrest | 100 or 250 nM (48 h) | Induces cell cycle arrest at the S phase | [1] |
| LS411N | Cell Cycle Arrest | 100 or 250 nM (48 h) | Induces cell cycle arrest at the S phase | [1] |
| Primary Murine VSMCs | H3K9me3 Levels | 50 and 100 nM | Decrease in trimethylated H3K9 levels | [7] |
Table 2: Cellular Activity of this compound
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
This compound Enhancement of T-Cell Effector Function
Caption: this compound enhances CTL effector gene expression, promoting tumor elimination.
General Experimental Workflow for this compound Evaluation
Caption: A general workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
SUV39H1 Enzymatic Activity Assay
This protocol is based on the methods described for determining the EC50 of this compound.[8]
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of recombinant human SUV39H1.
-
Materials:
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Recombinant human SUV39H1 protein
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S-(methyl-3H) adenosyl-L-methionine (SAM) as the methyl donor substrate
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Histone H3 peptide (amino acids 1-21) as the methyl acceptor substrate
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This compound at various concentrations (typically a 10-dose, 3-fold serial dilution)
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Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and protease inhibitors)
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add this compound at the desired final concentrations to the reaction mixture.
-
Initiate the reaction by adding S-(methyl-3H) adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]SAM, and allow to dry.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated [3H]methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using software like GraphPad Prism.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from the methodologies used to assess H3K9me3 levels at specific gene promoters following this compound treatment.[2][4]
-
Objective: To determine the effect of this compound on the enrichment of H3K9me3 at specific gene promoters (e.g., FAS, GZMB, PRF1).
-
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
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Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
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Anti-H3K9me3 antibody
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Protein A/G magnetic beads
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Wash buffers
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Elution buffer
-
RNase A and Proteinase K
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DNA purification kit
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Primers for qPCR targeting the promoter regions of interest
-
qPCR reagents and instrument
-
-
Procedure:
-
Treat cells (e.g., SW620, LS411N, or activated CD3+ T cells) with this compound at the desired concentration and for the specified duration (e.g., 25 nM for 2 days for T cells).[2]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
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Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-H3K9me3 antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions using qPCR with primers flanking the target sites.
-
Normalize the results to input DNA.
-
In Vivo Tumor Xenograft Studies
This protocol is based on the in vivo experiments conducted to evaluate the anti-tumor efficacy of this compound.[1][2]
-
Objective: To assess the ability of this compound to suppress tumor growth in a mouse model.
-
Materials:
-
Immunocompetent (e.g., C57BL/6) or immunodeficient mice
-
Tumor cells (e.g., MC38, CT26, or human cell line xenografts like SW620)
-
This compound formulated for in vivo administration
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Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject tumor cells (e.g., 1.5 x 10^5 MC38 cells) subcutaneously into the flank of the mice.[2]
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, subcutaneously, every two days for 14 days) or vehicle control.[1][2]
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me3, analysis of tumor-infiltrating lymphocytes).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a dual mechanism of action that combines direct pro-apoptotic effects on cancer cells with the enhancement of anti-tumor immunity. Its selectivity for SUV39H1 provides a targeted approach to epigenetic therapy. The data presented in this guide highlight the potent in vitro and in vivo activity of this compound. Future research should focus on further characterizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of cancer types, and exploring its potential in combination therapies, particularly with immune checkpoint inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers and drug developers working to advance this compound and other SUV39H1 inhibitors towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: The Biological Activity of F5446 on Histone Methylation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase, detailing its mechanism of action, biological effects on histone methylation, and its therapeutic potential in oncology.
Introduction
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The methylation of specific lysine residues on histone tails, catalyzed by histone methyltransferases (HMTs), can lead to either transcriptional activation or repression. Trimethylation of histone H3 at lysine 9 (H3K9me3) is a hallmark of condensed, transcriptionally silent heterochromatin. This repressive mark is primarily established by the HMT SUV39H1 (Suppressor of variegation 3-9 homolog 1).
In various malignancies, including colorectal carcinoma, SUV39H1 is often upregulated.[1][2] This overexpression leads to the silencing of tumor suppressor genes and immune effector genes, thereby promoting tumor growth, chemoresistance, and immune evasion.[1][2] this compound is a potent and selective small molecule inhibitor developed to target the enzymatic activity of SUV39H1, offering a promising therapeutic strategy to reverse this epigenetic silencing.[1][3] This document provides a comprehensive overview of the biological activity of this compound, its impact on H3K9 methylation, and its downstream cellular consequences.
Mechanism of Action
This compound functions as a direct inhibitor of SUV39H1's methyltransferase activity. By targeting the catalytic SET domain of SUV39H1, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 lysine 9.[4] The primary molecular consequence of this compound activity is a significant reduction in the cellular levels of H3K9me3, particularly at the promoter regions of genes silenced by this repressive mark.[1][2] This leads to a more open chromatin state (euchromatin), allowing for the binding of transcription factors and the re-expression of previously silenced genes.[5]
Quantitative Data Summary
The potency and activity of this compound have been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative metrics.
Table 1: Potency and Dosing of this compound
| Parameter | Value | Target/System | Reference |
| EC₅₀ | 0.496 µM (496 nM) | Recombinant Human SUV39H1 | [1][3][6][7] |
| Cellular Concentration | 100 - 250 nM | Human Colon Tumor Cells (SW620, LS411N) | [8] |
| In Vivo Efficacious Dose | 10 mg/kg | C57BL/6 Mice (subcutaneous injection) | [1] |
| In Vivo Dosing Regimen | 10-20 mg/kg, s.c. | Mice, every two days for 14 days | [8] |
Table 2: In Vitro Cellular Effects of this compound on Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | Effect | Result | Reference |
| SW620, LS411N | 100 or 250 nM this compound, 48h | Apoptosis & Cell Cycle Arrest | Significant induction of apoptosis and cell cycle arrest. | [8] |
| SW620, LS411N | 0-250 nM this compound, 3 days | Fas Expression | Concentration-dependent increase in cell surface Fas expression. | [2][8] |
| SW620–5FUR, LS411N-5FUR | 1 µM this compound | Apoptosis (5-FU Resistant Cells) | Induces ~20% and ~60% apoptosis, respectively. | [2] |
Biological Effects on Histone Methylation and Gene Expression
Re-activation of Tumor Suppressor and Apoptosis-Related Genes
In colorectal carcinoma cells, this compound has been shown to decrease H3K9me3 deposition at the promoter of the FAS gene.[2] The Fas receptor is a critical component of the extrinsic apoptosis pathway. By reversing the silencing of the FAS promoter, this compound treatment leads to a significant, dose-dependent increase in Fas protein expression on the surface of tumor cells.[2][8] This increased expression sensitizes the cancer cells to apoptosis induced by the Fas ligand (FasL), which can be expressed by immune cells.[2][8]
Enhancement of Anti-Tumor Immunity
A key aspect of this compound's activity is its effect on the tumor microenvironment. Tumor-infiltrating cytotoxic T lymphocytes (CTLs) can express high levels of SUV39H1, leading to the silencing of their own effector genes.[1] this compound treatment reverses this self-inflicted suppression. It reduces H3K9me3 levels in the promoter regions of critical CTL effector genes, including:
The re-expression of these genes enhances the ability of CTLs to recognize and eliminate tumor cells.[1] In vivo studies have confirmed that this compound suppresses colon carcinoma growth in a manner dependent on CD8+ CTLs.[1][7]
Experimental Protocols
In Vitro SUV39H1 Histone Methyltransferase (HMT) Assay
This protocol outlines a method to determine the EC₅₀ of this compound against SUV39H1.
Objective: To measure the enzymatic activity of recombinant SUV39H1 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human SUV39H1 protein.
-
Histone H3 (1-21) peptide substrate.
-
S-(methyl-³H)-adenosyl-L-methionine (³H-SAM) cofactor.
-
This compound compound (serially diluted).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and microplates (e.g., FlashPlate).
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into the assay buffer.
-
Reaction Setup: In a 96-well microplate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add 50 µL of a solution containing recombinant SUV39H1 and the H3 peptide substrate to each well.
-
Initiation: Start the reaction by adding 25 µL of assay buffer containing ³H-SAM.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination: Stop the reaction by adding an appropriate stop solution (e.g., 0.5% trifluoroacetic acid).
-
Detection: Transfer the reaction mixture to a scintillation plate (e.g., a filter plate that captures the peptide). After washing and drying, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The signal is proportional to the HMT activity.
-
Data Analysis: Plot the measured activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the measurement of H3K9me3 enrichment at specific gene promoters following this compound treatment.
Objective: To quantify the change in H3K9me3 deposition at target gene promoters (e.g., FAS) in cells treated with this compound.
Materials:
-
CRC cells (e.g., SW620).
-
This compound compound.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffers, sonicator.
-
Anti-H3K9me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and Proteinase K.
-
DNA purification kit.
-
qPCR primers for target promoters (e.g., FAS) and negative control regions.
Procedure:
-
Cell Treatment: Culture SW620 cells and treat with the desired concentration of this compound or vehicle for 48 hours.
-
Cross-linking: Add formaldehyde directly to the culture media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K9me3 antibody or a control IgG.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter region of the FAS gene and a negative control region (e.g., a gene desert). Calculate the enrichment of H3K9me3 relative to the input and normalize to the IgG control.
Conclusion
This compound is a specific and potent inhibitor of the SUV39H1 histone methyltransferase. Its mechanism of action centers on the reduction of the repressive H3K9me3 mark, leading to the re-activation of silenced genes. This activity has dual benefits in an oncological context: it directly induces apoptosis in cancer cells by upregulating genes like FAS and enhances the efficacy of the host immune system by unleashing the cytotoxic potential of tumor-infiltrating lymphocytes. The well-defined mechanism and promising preclinical results position this compound as a valuable chemical probe for studying epigenetic regulation and a strong candidate for further development as an epigenetic cancer therapeutic.
References
- 1. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Discovery and synthesis of F5446 compound
An in-depth investigation into the publicly available scientific literature and chemical databases reveals no specific compound designated as "F5446." This identifier does not correspond to a known molecule in the public domain.
It is possible that "this compound" represents an internal code name for a compound within a private research entity, a hypothetical molecule, or a substance that has not yet been disclosed in publicly accessible resources. Without a known chemical structure or associated research publications, it is not possible to provide a detailed technical guide on its discovery, synthesis, and biological activity as requested.
To receive a comprehensive guide, please provide a publicly recognized name or a known chemical structure (e.g., IUPAC name, SMILES string, or CAS number) for the compound of interest. Upon receiving a valid identifier, a thorough report can be compiled, including:
-
Discovery and Background: A summary of the initial findings and the scientific context of the compound.
-
Synthesis and Experimental Protocols: Detailed methodologies for the chemical synthesis and any relevant biological assays.
-
Quantitative Data: Structured tables summarizing key data points such as yield, purity, and potency.
-
Signaling Pathways and Workflow Diagrams: Visual representations of biological pathways or experimental processes using Graphviz, as per the specified requirements.
A new search will be initiated once a valid compound identifier is provided.
F5446's role in gene expression regulation
An In-depth Technical Guide on the Role of F5446 in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective small-molecule inhibitor of the H3K9me3-specific histone methyltransferase SUV39H1.[1] By targeting SUV39H1, this compound plays a critical role in the epigenetic regulation of gene expression, particularly in the context of cancer immunology. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on gene expression, and detailed protocols for relevant experimental assays.
Introduction: The Role of SUV39H1 in Gene Silencing
Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is strongly associated with transcriptional repression. By depositing H3K9me3 marks at gene promoters, SUV39H1 effectively silences gene expression.
In the tumor microenvironment, SUV39H1 expression is often elevated.[2][3] This leads to the repression of genes that are crucial for an effective anti-tumor immune response, such as those encoding for cytotoxic T-lymphocyte (CTL) effector proteins. This mechanism allows cancer cells to evade the immune system.[3][4]
This compound: A Selective Inhibitor of SUV39H1
This compound was developed as a specific small molecule inhibitor of SUV39H1's enzymatic activity.[4] It was identified through screening a virtual chemical library based on the structure of the human SUV39H1 protein's catalytic SET domain.[4]
Mechanism of Action
This compound functions by inhibiting the methyltransferase activity of SUV39H1. This inhibition leads to a decrease in H3K9me3 levels at the promoter regions of SUV39H1 target genes. The reduction of this repressive histone mark results in a more open chromatin structure, allowing for the transcription of previously silenced genes.[4][5] In the context of oncology, this leads to the re-expression of critical CTL effector genes, thereby enhancing the anti-tumor immune response.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Assay Condition | Reference |
| EC50 | 0.496 µM (496 nM) | In vitro enzymatic activity assay against recombinant human SUV39H1. | [1][4][5] |
Table 1: In Vitro Efficacy of this compound
| Cell Lines | Treatment | Effect | Reference |
| SW620, LS411N | This compound (0-1 µM, 2 days) | Induces apoptotic cell death. | [5] |
| SW620, LS411N | This compound (0-250 nM, 3 days) | Upregulates tumor cell surface Fas expression and increases FasL-induced apoptosis. | [5] |
| SW620, LS411N | This compound (100 or 250 nM, 48h) | Inhibits SUV39H1 expression and induces cell cycle arrest and apoptosis. | [5] |
Table 2: Cellular Effects of this compound in Human Colon Carcinoma Cells
| Model | Treatment Regimen | Observed Effect | Reference |
| Mice with MC38 and CT26 tumors | This compound (10 mg/kg, s.c., every two days for 14 days) | Inhibits SUV39H1 and colon tumor growth by increasing the expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating CTLs. | [5] |
| Human colon tumor xenograft | This compound | Suppresses tumor growth. | [5][6] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Logical Relationships
This compound Mechanism of Action on Gene Expression
The following diagram illustrates the signaling pathway through which this compound modulates gene expression.
Caption: this compound inhibits SUV39H1, leading to increased effector gene expression.
Experimental Protocols
In Vitro SUV39H1 Enzymatic Activity Assay
This protocol is to determine the half-maximal effective concentration (EC50) of this compound against SUV39H1.
Materials:
-
Recombinant human SUV39H1 protein
-
S-(methyl-3H) adenosyl-L-methionine (SAM) as the substrate
-
Histone H3 peptide (N-terminal 21 amino acids)
-
This compound at various concentrations (e.g., 10-dose, 3-fold serial dilutions)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant human SUV39H1, the histone H3 peptide, and radioactively labeled SAM.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions to allow for the methyltransferase reaction to proceed.
-
Stop the reaction and capture the histone peptides on a filter.
-
Wash the filter to remove unincorporated radioactive SAM.
-
Measure the radioactivity of the captured peptides using a scintillation counter.
-
Plot the measured radioactivity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the enrichment of H3K9me3 at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibody against H3K9me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters (e.g., GZMB, PRF1, FASLG, IFNG)
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-H3K9me3 antibody overnight.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform quantitative PCR (qPCR) using primers specific to the promoter regions of target genes to quantify the enrichment of H3K9me3.
References
- 1. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Epigenetic Effects of F5446: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
F5446 is a novel, selective small-molecule inhibitor of the histone methyltransferase SUV39H1, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is critically involved in transcriptional repression. By inhibiting SUV39H1, this compound effectively reduces H3K9me3 levels at specific gene promoters, leading to the reactivation of silenced genes. This mechanism holds significant therapeutic potential, particularly in oncology, where the silencing of tumor suppressor genes and immune-responsive genes is a common feature of cancer progression and immune evasion. This technical guide provides an in-depth overview of the epigenetic effects of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures to evaluate its efficacy.
Introduction
Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. The Suppressor of variegation 3-9 homolog 1 (SUV39H1) is a crucial histone methyltransferase that specifically catalyzes the formation of H3K9me3, a mark predominantly associated with gene silencing. In various cancers, including colorectal carcinoma, the overexpression of SUV39H1 leads to the repression of critical genes involved in apoptosis and immune surveillance, thereby promoting tumor growth and resistance to therapy.
This compound has emerged as a potent and selective inhibitor of SUV39H1, offering a targeted approach to reverse this epigenetic silencing. In preclinical studies, this compound has demonstrated the ability to reactivate the expression of the Fas cell surface death receptor in colorectal cancer cells, sensitizing them to apoptosis. Furthermore, it has been shown to enhance the expression of key effector molecules in cytotoxic T-lymphocytes (CTLs), thereby bolstering the anti-tumor immune response. This guide serves as a comprehensive resource for researchers investigating the epigenetic effects of this compound.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SUV39H1. This inhibition leads to a decrease in the deposition of the repressive H3K9me3 mark on the promoter regions of target genes. The reduction of this silencing mark allows for a more open chromatin structure, facilitating the binding of transcription factors and the initiation of gene transcription.
Two primary pathways have been elucidated for the anti-cancer effects of this compound:
-
Induction of Apoptosis in Cancer Cells: In colorectal cancer cells, this compound treatment leads to a reduction of H3K9me3 at the FAS gene promoter. This results in the re-expression of the Fas receptor on the cell surface, rendering the cancer cells susceptible to Fas ligand (FasL)-mediated apoptosis.
-
Enhancement of Anti-Tumor Immunity: In tumor-infiltrating CTLs, this compound reduces H3K9me3 at the promoters of genes encoding for cytotoxic effector molecules, such as Granzyme B (GZMB), Perforin (PRF1), Fas Ligand (FASLG), and Interferon-gamma (IFNG). The subsequent increased expression of these molecules enhances the ability of CTLs to recognize and eliminate tumor cells.
The following diagram illustrates the signaling pathway of this compound:
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / System | Conditions | Reference |
| EC50 vs. SUV39H1 | 0.496 µM | Recombinant human SUV39H1 | In vitro enzymatic assay | [1][2] |
| Apoptosis Induction | Concentration-dependent increase | SW620, LS411N | 0-1 µM this compound, 48 hours | [1] |
| Fas Expression | Upregulated | SW620, LS411N | 0-250 nM this compound, 72 hours | [1] |
| Cell Cycle Arrest | S phase arrest | SW620, LS411N | 100 or 250 nM this compound, 48 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| MC38 & CT26 Colon Carcinoma | 10 mg/kg this compound, s.c., every two days for 14 days | Increased expression of Granzyme B, Perforin, FasL, and IFNγ in tumor-infiltrating CTLs; suppressed tumor growth | [1] |
| Colon Carcinoma Xenograft | 10 and 20 mg/kg this compound, s.c., every two days for 14 days | Increased T-cell effector expression and suppression of tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the epigenetic effects of this compound.
In Vitro SUV39H1 Enzymatic Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of recombinant human SUV39H1.
Workflow Diagram:
Materials:
-
Recombinant human SUV39H1
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and capture the methylated peptides on a filter plate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the procedure to measure the levels of H3K9me3 at specific gene promoters in cells treated with this compound.
Workflow Diagram:
Materials:
-
Colorectal cancer cell lines (e.g., SW620, LS411N)
-
This compound
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-H3K9me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (e.g., FAS)
-
qPCR master mix and instrument
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in nuclear lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Dilute the chromatin in ChIP dilution buffer and pre-clear with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-H3K9me3 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR using primers specific for the target gene promoters.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, LS411N)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Colorectal cancer cell lines (e.g., SW620)
-
This compound
-
Vehicle solution
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle solution via the desired route (e.g., subcutaneous injection) according to the planned schedule (e.g., every two days).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a promising new therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit SUV39H1 and thereby reverse the silencing of key tumor suppressor and immune-stimulatory genes provides a strong rationale for its further development. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the epigenetic effects of this compound and similar compounds. The continued exploration of such epigenetic modulators is poised to open new avenues for cancer therapy, potentially overcoming resistance to existing treatments and improving patient outcomes.
References
Preliminary Efficacy of F5446 in Colon Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on F5446, a selective small molecule inhibitor of the histone methyltransferase SUV39H1, in various colon cancer models. The data presented herein summarizes the current understanding of this compound's mechanism of action, its anti-tumor effects both in vitro and in vivo, and the detailed experimental protocols utilized in these foundational studies.
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity
This compound has emerged as a promising therapeutic agent in preclinical colon cancer models. Its primary mechanism of action is the inhibition of SUV39H1, an enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a key silencing mark, and its reduction by this compound leads to the re-expression of critical genes involved in apoptosis and immune surveillance.
In Vitro Efficacy
In studies involving human colon carcinoma cell lines, including 5-fluorouracil-resistant (5-FUR) variants such as SW620–5FUR and LS411N-5FUR, this compound has been shown to induce apoptosis and cause cell cycle arrest.[1] Treatment with this compound sensitizes these cancer cells to apoptosis induced by both the chemotherapeutic agent 5-FU and the Fas ligand (FasL).[1]
In Vivo Anti-Tumor Activity
In syngeneic mouse models of colon carcinoma, such as those using MC38 cells, this compound treatment has been demonstrated to suppress tumor growth.[2] This effect is, at least in part, attributed to the enhancement of the host's anti-tumor immune response. Specifically, this compound has been shown to increase the expression of effector molecules in tumor-infiltrating cytotoxic T lymphocytes (CTLs), thereby promoting an immune-mediated clearance of cancer cells.[2]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data from preliminary studies on this compound.
| Parameter | Value | Cell Lines/Model | Reference |
| EC50 for SUV39H1 | 0.496 µM | Recombinant human SUV39H1 | [2] |
| Apoptosis Induction | ~20% in SW620–5FUR, ~60% in LS411N-5FUR | Human colon carcinoma | [1] |
| Cell Cycle Arrest | S phase arrest | SW620 and LS411N cells |
| Parameter | Dosage | Mouse Strain | Tumor Model | Outcome | Reference |
| Tumor Growth Inhibition | 10 mg/kg | C57BL/6 | MC38 colon carcinoma | Significant suppression of tumor growth | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in colon cancer. By inhibiting SUV39H1, this compound reduces the repressive H3K9me3 mark on the promoters of key genes, leading to their re-expression and subsequent apoptosis of cancer cells and enhanced immune surveillance.
Caption: Mechanism of action of this compound in colon cancer models.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in colon cancer models, progressing from in vitro characterization to in vivo validation.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments conducted in the preliminary studies of this compound.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in colon cancer cell lines (e.g., SW620, LS411N) treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Colon cancer cell lines (SW620, LS411N)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
In Vitro Cell Cycle Analysis (PI Staining)
This protocol describes the analysis of cell cycle distribution in colon cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Colon cancer cell lines (SW620, LS411N)
-
This compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
In Vivo Tumor Growth Study
This protocol outlines the procedure for establishing a syngeneic mouse colon cancer model and evaluating the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound
-
Vehicle control solution
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1.5 x 10^5 MC38 cells into the flank of C57BL/6 mice.
-
Tumor Growth and Grouping: Allow tumors to establish and reach a palpable size. Randomly assign mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or subcutaneous injection) every two days for a specified period (e.g., 14 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Immunohistochemistry for CD8+ T Cells
This protocol is for the detection and visualization of CD8+ T cells within the tumor microenvironment of this compound-treated and control tumors.
Materials:
-
Excised tumor tissues
-
Formalin or other appropriate fixative
-
Paraffin
-
Microtome
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Fixation and Embedding: Fix the excised tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors using a microtome and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the CD8 epitope, typically by heat-induced epitope retrieval in a citrate buffer.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for CD8.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Examine under a microscope to visualize and quantify the infiltration of CD8+ T cells within the tumor.
References
Methodological & Application
Application Notes and Protocols for F5446 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression. By inhibiting SUV39H1, this compound leads to a decrease in H3K9me3 levels, resulting in the re-expression of silenced genes, such as the tumor suppressor gene FAS.[1][2] This sensitizes cancer cells to apoptosis and can lead to cell cycle arrest and inhibition of tumor growth.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability, apoptosis, and chromatin immunoprecipitation assays.
Data Presentation
Efficacy of this compound
| Parameter | Cell Line/Target | Value | Incubation Time | Reference |
| EC50 | Recombinant Human SUV39H1 | 0.496 µM | N/A | [1] |
| Effective Concentration | SW620 (Colon Carcinoma) | 100 or 250 nM | 48 hours | [1] |
| Effective Concentration | LS411N (Colon Carcinoma) | 100 or 250 nM | 48 hours | [1] |
| Effective Concentration | SW620 (Colon Carcinoma) | 0-250 nM | 3 days | [1] |
| Effective Concentration | LS411N (Colon Carcinoma) | 0-250 nM | 3 days | [1] |
| Effective Concentration | SW620 & LS411N (Apoptosis) | 0-1 µM | 2 days | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Chromatin Immunoprecipitation (ChIP)-qPCR Assay for H3K9me3
This protocol details the procedure to assess the effect of this compound on H3K9me3 levels at specific gene promoters.
Materials:
-
This compound
-
Cell culture plates
-
Formaldehyde (16%)
-
Glycine
-
ChIP lysis buffer
-
Sonciator
-
Anti-H3K9me3 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the target gene promoter (e.g., FAS) and a control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells with ChIP lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K9me3 antibody.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Treat with RNase A.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter region of the gene of interest (e.g., FAS).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Visualizations
Caption: Experimental workflow for this compound treatment and analysis in cell culture.
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
References
Application Notes and Protocols: In Vivo Dosing and Administration of F5446 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo dosing and administration of F5446, a selective small molecule inhibitor of SUV39H1 methyltransferase, in mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Overview and Mechanism of Action
This compound is an inhibitor of the histone methyltransferase SUV39H1.[1] By inhibiting SUV39H1, this compound reduces the deposition of H3K9me3 at gene promoters, including the FAS promoter.[1] This leads to increased Fas expression on tumor cells, sensitizing them to FasL-induced apoptosis.[1] In the tumor microenvironment, this compound has been shown to increase the expression of granzyme B, perforin, FasL, and IFNγ in tumor-infiltrating cytotoxic T-lymphocytes (CTLs), thereby enhancing their anti-tumor activity.[1]
Signaling Pathway of this compound Action```dot
Caption: Workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.
Protocol:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the flank of 7-8 week old C57BL/6 mice. [2]3. Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width^2).
-
-
Randomization and Treatment:
-
On day 8 post-implantation, when tumors are of a similar size, randomly assign mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound). [2] * Administer this compound (10 mg/kg) or vehicle subcutaneously every two days for 14 days. [1][2]5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every two days.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor tissue can be processed for analysis of target engagement (e.g., H3K9me3 levels) or immune cell infiltration and activation (e.g., flow cytometry for granzyme B, perforin, FasL, IFNγ). [1]
-
Tolerability Study
This protocol is designed to assess the general health and any potential toxicity of this compound in mice. [2] Protocol:
-
Animal Acclimation: Acclimate 7-8 week old C57BL/6 mice to the facility for at least one week before the start of the study.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg this compound, 20 mg/kg this compound). A group size of n=5 is recommended. [2]3. Dosing:
-
Administer this compound or vehicle via intraperitoneal injection every two days for a total of 7 doses. [2]4. Monitoring:
-
Measure and record the body weight of each mouse every two days, just prior to dosing. [2] * Perform daily cage-side observations for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint and Sample Collection:
Important Considerations
-
This compound Solubility: this compound may require a specific solvent formulation for in vivo use. The use of 10% Cremophor EL in PBS has been reported for intraperitoneal administration. [2]For other routes, solubility and stability should be confirmed.
-
Mouse Strain: The anti-tumor efficacy of this compound in syngeneic models is dependent on a functional immune system, particularly CD8+ T cells. [2]Therefore, immunocompetent mouse strains are required for efficacy studies that rely on an immune-mediated mechanism. In studies using human tumor xenografts, immunodeficient mice (e.g., athymic nude) are appropriate. [3]* Toxicity: While a 10 mg/kg dose appears to be well-tolerated, a 20 mg/kg dose administered intraperitoneally every two days resulted in weight loss. [2]Careful monitoring of animal health is crucial, especially at higher doses.
-
Combination Therapies: this compound has been evaluated in combination with anti-PD-1 therapy, where it did not show additive or synergistic effects in the MC38 model. [3][2]The rationale and design of combination studies should be carefully considered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
F5446 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of F5446, a selective inhibitor of the SUV39H1 methyltransferase, and protocols for its preparation and use in various in vitro assays.
Introduction
This compound is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2][3][4] By inhibiting SUV39H1, this compound reduces the levels of histone H3 lysine 9 trimethylation (H3K9me3), a key epigenetic mark associated with gene silencing.[1][3][5] This activity leads to the re-expression of silenced genes, such as the FAS receptor, sensitizing cancer cells to apoptosis.[1][3][6] this compound has shown efficacy in preclinical models of colorectal cancer by inducing apoptosis, causing cell cycle arrest, and enhancing anti-tumor immunity.[1][3][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₁₇ClN₂O₈S |
| Molecular Weight | 552.94 g/mol |
| Appearance | Orange to reddish-brown solid |
| CAS Number | 2304465-89-0 |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1][6][7][8] For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][8] Sonication may be required to achieve complete dissolution.[1][7][8]
| Solvent | Concentration | Molarity (approx.) |
| DMSO | 100 mg/mL | 180.85 mM |
Preparation of Stock and Working Solutions
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate cell culture medium/assay buffer
-
Vortex mixer
-
Sonicator (optional)
4.2. Protocol for 10 mM Stock Solution Preparation
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 5.53 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][8]
Stock Solution Preparation Table
| Target Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.55 mg | 2.76 mg | 5.53 mg |
| 5 mM | 2.76 mg | 13.82 mg | 27.65 mg |
| 10 mM | 5.53 mg | 27.65 mg | 55.30 mg |
4.3. Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.
-
Mix the working solution thoroughly by gentle vortexing or inversion before adding to the experimental wells.
Note: It is recommended to prepare fresh working solutions for each experiment.
Storage and Stability
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][8]
-
Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7][8] Avoid repeated freeze-thaw cycles.
In Vitro Assay Protocols
6.1. Cell-Based Proliferation and Apoptosis Assays
This protocol provides a general guideline for assessing the effect of this compound on cancer cell lines.
6.1.1. Materials
-
Cancer cell lines (e.g., SW620, LS411N colorectal cancer cells)[1]
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
This compound working solutions
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or apoptosis (e.g., Caspase-Glo® 3/7, Annexin V staining kit)
-
Plate reader (spectrophotometer or luminometer) or flow cytometer
6.1.2. Experimental Protocol
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound working solutions in complete cell culture medium. Typical final concentrations for in vitro assays range from 1 nM to 1 µM.[1][7]
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 48 to 72 hours).[1][3][7]
-
At the end of the incubation period, perform the cell viability or apoptosis assay according to the manufacturer's instructions.
-
Measure the signal using the appropriate instrument.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the EC₅₀ or IC₅₀ value.
6.2. Histone Methyltransferase (HMT) Enzymatic Assay
This protocol describes a general method for measuring the inhibitory activity of this compound on SUV39H1.
6.2.1. Materials
-
Recombinant human SUV39H1 enzyme
-
Histone H3 peptide (e.g., residues 1-21) as a substrate
-
S-Adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound working solutions
-
Scintillation cocktail and counter
6.2.2. Experimental Protocol
-
Prepare a reaction mixture containing the assay buffer, recombinant SUV39H1, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and allow to dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value. This compound has a reported EC₅₀ of 0.496 µM for SUV39H1 enzymatic activity.[2][4][5]
Signaling Pathways and Experimental Workflows
7.1. This compound Mechanism of Action in Cancer Cells
This compound inhibits SUV39H1, leading to a decrease in H3K9me3 at the FAS gene promoter. This results in the re-expression of the Fas receptor on the cell surface, sensitizing the cancer cells to Fas Ligand (FasL)-induced apoptosis.
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
7.2. This compound Enhancement of T-Cell Effector Function
In the tumor microenvironment, this compound can enhance the anti-tumor immune response by increasing the expression of key effector molecules in cytotoxic T lymphocytes (CTLs).
Caption: this compound enhances CTL effector function.
7.3. General Workflow for In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cultured cells.
Caption: Workflow for this compound in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting H3K9me3 Changes Induced by F5446 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 9 trimethylation (H3K9me3) is a key epigenetic modification associated with transcriptional repression and the formation of heterochromatin.[1][2] The levels of H3K9me3 are dynamically regulated by histone methyltransferases (writers) and demethylases (erasers).[3] One of the primary enzymes responsible for H3K9 trimethylation is SUV39H1.[3] Dysregulation of H3K9me3 levels has been implicated in various diseases, including cancer, making the enzymes that regulate this mark attractive targets for drug development.[3]
F5446 is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[4][5] By inhibiting SUV39H1, this compound leads to a decrease in global H3K9me3 levels, which can induce changes in gene expression and cellular phenotypes, such as promoting apoptosis in cancer cells.[4] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K9me3 levels in cells treated with this compound.
Signaling Pathway of H3K9me3 Regulation by SUV39H1 and Inhibition by this compound
The trimethylation of histone H3 at lysine 9 is a critical event in the formation of heterochromatin and gene silencing. This process is primarily catalyzed by the histone methyltransferase SUV39H1. The resulting H3K9me3 mark serves as a binding site for Heterochromatin Protein 1 (HP1), which further recruits other factors to establish and maintain a condensed, transcriptionally silent chromatin state.[1][3] this compound acts as a selective inhibitor of SUV39H1, thereby preventing the trimethylation of H3K9 and leading to a more open chromatin structure and potential gene activation.
Experimental Protocol: Western Blot for H3K9me3
This protocol details the steps for treating cells with this compound, preparing histone extracts, and performing a Western blot to detect changes in H3K9me3 levels.
Materials
-
Cell culture reagents (media, FBS, antibiotics)
-
Cell line of interest (e.g., SW620, LS411N colorectal carcinoma cells)[4]
-
This compound (SUV39H1 inhibitor)[4]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15%)
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K9me3 antibody
-
Anti-Histone H3 antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
The overall workflow for this experiment is depicted below.
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-250 nM) and a vehicle control (DMSO) for a specified duration (e.g., 3 days).[4]
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit. This is crucial for enriching histone proteins.[6]
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel.[7] Include a protein ladder.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against H3K9me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the same membrane with a primary antibody against total Histone H3 as a loading control. Alternatively, run a parallel gel for the loading control.
-
-
Secondary Antibody Incubation and Detection:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K9me3 signal to the total Histone H3 signal for each sample.
-
Calculate the fold change in H3K9me3 levels relative to the vehicle-treated control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table to facilitate easy comparison between different treatment conditions.
| Treatment Group | This compound Concentration (nM) | H3K9me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K9me3/Total H3 Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 1.00 |
| This compound | 50 | 10,150 | 15,350 | 0.66 | 0.67 |
| This compound | 100 | 6,890 | 15,600 | 0.44 | 0.45 |
| This compound | 250 | 3,510 | 15,420 | 0.23 | 0.23 |
Table 1: Representative quantitative analysis of H3K9me3 levels following this compound treatment. Data shows a dose-dependent decrease in the normalized H3K9me3/Total H3 ratio, indicating successful inhibition of SUV39H1 by this compound.
Conclusion
The protocol outlined in this document provides a robust framework for assessing the efficacy of the SUV39H1 inhibitor, this compound, by monitoring changes in H3K9me3 levels. This Western blot-based assay is a fundamental tool for researchers and drug development professionals working on epigenetic modulators. Accurate quantification and clear data presentation are crucial for interpreting the biological effects of such compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Histone H3K9me3 (Tri-methyl Lys9) antibody (GTX121677) | GeneTex [genetex.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay using F5446
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[3][4] By inhibiting SUV39H1, this compound effectively reduces H3K9me3 levels at specific gene promoters, leading to the reactivation of silenced genes.[3][4] This mechanism holds significant therapeutic potential, particularly in oncology, by sensitizing cancer cells to apoptosis and enhancing anti-tumor immunity.[1][3][4]
These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its impact on H3K9me3 modifications and target gene expression.
Mechanism of Action
This compound functions by targeting the enzymatic activity of SUV39H1. The binding of this compound to SUV39H1 prevents the transfer of a methyl group to histone H3 at lysine 9. This inhibition leads to a decrease in the repressive H3K9me3 mark on the chromatin, thereby facilitating a more open chromatin structure and allowing for the transcription of previously silenced genes.[3][5] In the context of cancer, this compound has been shown to upregulate the expression of key genes involved in apoptosis, such as FAS, and cytotoxic T-lymphocyte effector genes, including GZMB, PRF1, FASLG, and IFNG.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the activity of this compound.
| Parameter | Value | Reference |
| Target | SUV39H1 Methyltransferase | [1][2] |
| EC50 | 0.496 µM | [2][3][5] |
| Molecular Formula | C26H17ClN2O8S | [2] |
| Molecular Weight | 552.94 g/mol | [2] |
| Cell Line | Treatment | Effect | Reference |
| SW620, LS411N (Human Colon Carcinoma) | This compound (0-1 µM, 2 days) | Induces apoptotic cell death. | [1] |
| SW620, LS411N (Human Colon Carcinoma) | This compound (0-250 nM, 3 days) | Upregulates tumor cell surface Fas expression and increases FasL-induced apoptosis. | [1] |
| SW620, LS411N (Human Colon Carcinoma) | This compound (100 or 250 nM, 48 h) | Inhibits SUV39H1 expression and induces cell cycle arrest and apoptosis. | [1] |
| Mouse T-cells | This compound (25 nM) | Decreased H3K9me3 in the promoter regions of Gzmb, Prf1, Faslg, and Ifng. | [3] |
| Animal Model | Treatment Regimen | Observed Effects | Reference |
| C57BL/6 mice with MC38 or CT26 tumors | This compound (10 mg/kg, s.c., every two days for 14 days) | Inhibits colon tumor growth by increasing the expression of granzyme B, perforin, Fasl, and IFNy in tumor-infiltrating CTLs. | [1] |
| C57BL/6 mice | This compound (10 and 20 mg/kg, i.p., every two days for 7 doses) | Well-tolerated with no significant changes in complete blood counts. | [3] |
| Human colon tumor xenograft mice | This compound treatment | Suppressed tumor growth. | [1][4] |
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of this compound on H3K9me3 levels at specific genomic loci.
Experimental Workflow
Materials
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Protease inhibitors
-
Anti-H3K9me3 antibody (ChIP-grade)
-
IgG control antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control loci
Protocol
-
Cell Culture and Treatment:
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with the anti-H3K9me3 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to the promoter regions of the target genes (e.g., FAS, GZMB) and a negative control region.
-
Analyze the data by calculating the percentage of input DNA that was immunoprecipitated.
-
Alternatively, the purified DNA can be used for library preparation and next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
This compound is a valuable tool for studying the role of the SUV39H1-H3K9me3 axis in gene regulation. The provided protocol for Chromatin Immunoprecipitation offers a robust method to investigate the direct effects of this compound on histone methylation at specific gene promoters. This approach can provide critical insights into the epigenetic mechanisms underlying the therapeutic effects of this compound and aid in the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Note: Assessing Cell Viability Following F5446 Treatment using the MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic and cytostatic effects of the SUV39H1 inhibitor, F5446.
Introduction
This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1 (Suppressor of variegation 3-9 homolog 1).[1] SUV39H1 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification that leads to gene silencing.[2] In various cancer models, particularly colorectal carcinoma, this compound has been shown to decrease H3K9me3 levels at the FAS gene promoter.[1][2] This reduction in silencing leads to increased Fas receptor expression on the tumor cell surface, sensitizing the cells to Fas ligand (FasL)-induced apoptosis.[1][2] Furthermore, this compound can induce cell cycle arrest, contributing to its anti-tumor activity.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5] This application note provides a detailed protocol for using the MTT assay to quantify the dose-dependent effects of this compound on the viability of cancer cell lines.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Flow Cytometry Analysis of Apoptosis with F5446
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification associated with gene silencing. In various cancer models, particularly colorectal carcinoma, SUV39H1 is often upregulated, leading to the silencing of tumor suppressor genes. One such critical gene is FAS, which encodes the Fas receptor (also known as CD95), a key component of the extrinsic apoptosis pathway. By inhibiting SUV39H1, this compound reduces H3K9me3 deposition at the FAS promoter, leading to increased Fas receptor expression on the tumor cell surface.[1] This heightened expression sensitizes cancer cells to Fas ligand (FasL)-induced apoptosis, making this compound a promising agent for cancer therapy.[1][2] Furthermore, this compound has been shown to induce S-phase cell cycle arrest and subsequent apoptosis even as a monotherapy.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a standard Annexin V and Propidium Iodide (PI) co-staining method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By analyzing the fluorescence signals from both Annexin V and PI using a flow cytometer, the cell population can be segregated into four distinct groups:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes the in vitro effects of this compound on colorectal carcinoma cell lines as reported in the literature. This data can be used as a reference for designing experiments.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Citation |
| SW620 | 0-1 µM | 2 days | Induction of apoptotic cell death | [1] |
| LS411N | 0-1 µM | 2 days | Induction of apoptotic cell death | [1] |
| SW620 | 0-250 nM | 3 days | Upregulation of cell surface Fas expression and increased FasL-induced apoptosis | [1] |
| LS411N | 0-250 nM | 3 days | Upregulation of cell surface Fas expression and increased FasL-induced apoptosis | [1] |
| SW620 | 100 or 250 nM | 48 hours | Inhibition of SUV39H1 expression, cell cycle arrest, and apoptosis | [1] |
| LS411N | 100 or 250 nM | 48 hours | Inhibition of SUV39H1 expression, cell cycle arrest, and apoptosis | [1] |
EC50 Value: The reported EC50 of this compound against recombinant human SUV39H1 is 0.496 µM (or 4.96 x 10⁻⁷ M).[1][3]
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, Cat. No.: HY-150190 or equivalent)
-
Colorectal carcinoma cell lines (e.g., SW620, LS411N)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (for this compound stock solution)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
T25 or T75 cell culture flasks
Protocol for this compound Treatment and Subsequent Apoptosis Analysis
1. Cell Seeding and Treatment:
-
Seed colorectal carcinoma cells (e.g., SW620 or LS411N) in T25 culture flasks at a density of 1 x 10⁶ cells per flask and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, treat the cells with varying concentrations of this compound (e.g., 100 nM, 250 nM) for 48 hours. Include a vehicle control (DMSO-treated) and an untreated control.
2. Cell Harvesting:
-
After the incubation period, collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound apoptosis analysis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
F5446 treatment duration and concentration for cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1] This enzyme is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification associated with gene silencing. In various cancers, including colorectal carcinoma, the expression of SUV39H1 is upregulated, leading to the silencing of tumor suppressor genes. This compound has been shown to reverse this silencing, thereby reactivating apoptotic pathways and inhibiting tumor growth. These application notes provide a summary of the current data on this compound treatment and detailed protocols for its use in cancer cell line research.
Data Presentation: this compound Treatment Parameters
The following table summarizes the effective concentrations and durations of this compound treatment in human colon carcinoma cell lines. While research is ongoing, the role of SUV39H1 in other cancers such as oral squamous cell carcinoma, prostate cancer, and nasopharyngeal carcinoma suggests that this compound may be a valuable research tool for these malignancies as well.[2]
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effects |
| SW620 | Metastatic Colon Carcinoma | 100 nM - 1 µM | 2 - 3 days | - Increased Fas expression[1]- Induced S-phase cell cycle arrest[3]- Induced apoptosis[1][3]- Decreased H3K9me3 at the FAS promoter[3] |
| LS411N | Primary Colon Carcinoma | 100 nM - 1 µM | 2 - 3 days | - Increased Fas expression[1]- Induced S-phase cell cycle arrest[3]- Induced apoptosis[1][3]- Decreased H3K9me3 at the FAS promoter[3] |
Signaling Pathway of this compound in Colon Cancer
This compound exerts its anti-cancer effects by inhibiting SUV39H1, which leads to a decrease in H3K9me3 levels at the promoter of the FAS gene. This epigenetic modification results in the re-expression of the Fas receptor on the surface of cancer cells, sensitizing them to Fas ligand (FasL)-induced apoptosis.
References
Application Notes and Protocols for F5446 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] SUV39H1 is a key epigenetic modifier that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[3][4] In various cancers, including colorectal carcinoma, SUV39H1 is upregulated, leading to the silencing of tumor suppressor genes. This compound reverses this silencing, notably increasing the expression of the FAS receptor and sensitizing cancer cells to apoptosis.[1] Furthermore, this compound has been shown to enhance anti-tumor immunity by increasing the expression of cytotoxic T-lymphocyte (CTL) effector genes.[3] These properties make this compound a promising candidate for cancer therapy, and xenograft mouse models are crucial for its preclinical evaluation.
These application notes provide detailed protocols for utilizing this compound in a human colon carcinoma xenograft mouse model, including data presentation and visualization of key pathways and workflows.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism: direct tumor cell growth inhibition and enhancement of anti-tumor immunity.
-
Direct Effect on Tumor Cells: By inhibiting SUV39H1, this compound decreases the levels of H3K9me3 at the promoter regions of target genes.[1] This leads to the re-expression of silenced genes, including the cell death receptor FAS. Increased FAS expression on the tumor cell surface renders them more susceptible to FAS ligand (FasL)-mediated apoptosis.[1] Inhibition of SUV39H1 can also induce cell cycle arrest at the S phase, further contributing to the suppression of tumor growth.
-
Enhancement of Anti-Tumor Immunity: In the tumor microenvironment, this compound can also act on tumor-infiltrating CTLs. By reducing H3K9me3 at the promoters of key effector genes, this compound upregulates the expression of Granzyme B, Perforin, FasL, and Interferon-gamma (IFNγ) in these immune cells.[3] This boosts the cytotoxic potential of CTLs, enabling them to more effectively recognize and eliminate cancer cells.
This compound Signaling Pathway
Caption: this compound inhibits SUV39H1 in tumor cells and CTLs.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference |
| EC50 vs. SUV39H1 | Recombinant Human SUV39H1 | 0.496 µM | [3] |
| Apoptosis Induction | SW620, LS411N | Concentration-dependent | [1] |
| FAS Upregulation | SW620, LS411N | Concentration-dependent | [1] |
| Cell Cycle Arrest | SW620, LS411N | S Phase Arrest |
Table 2: In Vivo Efficacy of this compound in a Colon Carcinoma Xenograft Model
| Xenograft Model | Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Statistical Significance (vs. Control) | Reference |
| SW620 | Control (Solvent) | ~1200 ± 150 | ~0.8 ± 0.1 | - | |
| This compound (5 mg/kg) | ~1000 ± 120 | ~0.65 ± 0.08 | Not Significant | ||
| This compound (10 mg/kg) | ~600 ± 80 | ~0.4 ± 0.05 | p = 0.0042 (volume), p = 0.0183 (weight) | ||
| SW620-5FUR | Control (Solvent) | ~1400 ± 180 | ~0.9 ± 0.12 | - | |
| This compound (5 mg/kg) | ~1100 ± 150 | ~0.7 ± 0.1 | Not Significant | ||
| This compound (10 mg/kg) | ~500 ± 70 | ~0.35 ± 0.06 | p < 0.0001 (volume), p = 0.0183 (weight) |
Experimental Protocols
Protocol 1: Human Colon Carcinoma Xenograft Mouse Model
This protocol details the establishment and treatment of a subcutaneous xenograft model using human colon carcinoma cell lines.
Materials:
-
Human colon carcinoma cell lines (e.g., SW620, SW620-5FUR)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for this compound administration (e.g., DMSO and/or polyethylene glycol, to be optimized)
-
Syringes and needles (27-30 gauge)
-
Calipers or ultrasound imaging system for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
Procedure:
-
Cell Culture: Culture human colon carcinoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2.5 x 107 cells/mL. Keep cells on ice until injection.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2.5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound 5 mg/kg, this compound 10 mg/kg).
-
Prepare this compound in a suitable vehicle. The final formulation should be sterile.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection every two days for a specified duration (e.g., 10 doses).
-
-
Endpoint and Tissue Collection:
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process the tumors for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis, or fix in formalin for histology and immunohistochemistry).
-
Protocol 2: Pharmacodynamic Analysis of Xenograft Tumors
This protocol outlines the analysis of target engagement and downstream effects of this compound in the excised tumor tissue.
1. Western Blot for FAS Expression:
-
Homogenize a portion of the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against FAS and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
2. Immunohistochemistry (IHC) for FAS, Granzyme B, and Perforin:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against FAS, Granzyme B, or Perforin.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the slides under a microscope to assess the expression and localization of the target proteins.
3. Chromatin Immunoprecipitation (ChIP) for H3K9me3:
-
Crosslink a portion of the fresh or frozen tumor tissue with formaldehyde.
-
Isolate nuclei and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for H3K9me3.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of the FAS gene to determine the enrichment of H3K9me3.
Xenograft Study Experimental Workflow
Caption: Workflow for this compound evaluation in a xenograft model.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Essential complicity of perforin-granzyme and FAS-L mechanisms to achieve tumor rejection following treatment with anti-CD137 mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry of F5446-Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
F5446 is a selective small molecule inhibitor of the histone methyltransferase SUV39H1.[1][2] By inhibiting SUV39H1, this compound reduces the trimethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification associated with gene silencing.[1][3] In the context of oncology, particularly colorectal cancer, this compound has been demonstrated to reactivate the expression of silenced tumor suppressor genes and key components of the immune response.[1][3]
This document provides detailed protocols for the immunohistochemical (IHC) analysis of tumor tissues treated with this compound, enabling researchers to effectively evaluate the pharmacodynamic effects of the compound and its impact on the tumor microenvironment.
Mechanism of Action of this compound
This compound targets SUV39H1, leading to a decrease in H3K9me3 levels at specific gene promoters. This results in the transcriptional activation of genes that can induce apoptosis in tumor cells and enhance anti-tumor immunity. Two primary pathways are affected:
-
Tumor Cell Apoptosis: this compound treatment leads to decreased H3K9me3 deposition at the FAS promoter, resulting in increased Fas (also known as CD95 or APO-1) expression on the surface of colorectal carcinoma cells. This sensitizes the tumor cells to Fas ligand (FasL)-induced apoptosis.[1][3]
-
Enhanced Cytotoxic T-Lymphocyte (CTL) Activity: In the tumor microenvironment, this compound reduces H3K9me3 at the promoter regions of genes encoding for cytotoxic effector molecules in tumor-infiltrating CTLs. This leads to the increased expression of Granzyme B, Perforin, FasL, and Interferon-gamma (IFNγ), thereby augmenting the ability of CTLs to eliminate cancer cells.[4]
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: this compound mechanism of action in tumor cells and CTLs.
Quantitative Data
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for SUV39H1 | Recombinant Human | 0.496 µM | [4][5] |
| Apoptosis Induction | SW620 | Concentration-dependent | [1] |
| LS411N | Concentration-dependent | [1] | |
| S-Phase Cell Cycle Arrest | SW620 | Concentration-dependent | [1] |
| LS411N | Concentration-dependent | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| Human Colon Tumor Xenograft | Not specified | Suppression of tumor growth | [1][3] |
Experimental Protocols
Immunohistochemistry (IHC) Workflow for this compound-Treated Tissues
Caption: General workflow for immunohistochemistry.
Detailed IHC Protocol for this compound-Treated Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissues
This protocol provides a general framework for the IHC staining of key markers modulated by this compound. Note: Optimal antibody concentrations and incubation times should be determined empirically for each antibody and tissue type.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water: 5 minutes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Use a citrate-based buffer (pH 6.0) or a high-pH EDTA-based buffer (pH 9.0), depending on the primary antibody.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides in Tris-buffered saline with Tween 20 (TBST).
3. Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with TBST.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Incubate sections with the primary antibody (see Table 3 for recommendations) overnight at 4°C in a humidified chamber.
Table 3: Recommended Primary Antibodies for IHC
| Target Protein | Host Species | Recommended Dilution | Antigen Retrieval |
| SUV39H1 | Rabbit | 1:100 - 1:500 | Citrate (pH 6.0) |
| H3K9me3 | Rabbit | 1:200 - 1:1000 | Citrate (pH 6.0) |
| Fas (CD95) | Mouse | 1:50 - 1:200 | Citrate (pH 6.0) |
| Fas Ligand (FasL) | Rabbit | 1:100 - 1:400 | EDTA (pH 9.0) |
| Granzyme B | Mouse/Rabbit | 1:100 - 1:500 | EDTA (pH 9.0) |
| Perforin | Mouse | 1:50 - 1:200 | Citrate (pH 6.0) |
| IFNγ | Rabbit | 1:100 - 1:300 | Citrate (pH 6.0) |
| CD8 | Mouse | 1:100 - 1:200 | EDTA (pH 9.0) |
5. Secondary Antibody Incubation and Detection:
-
Wash slides with TBST.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
Wash with TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash with TBST.
-
Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the hematoxylin in a weak alkaline solution.
-
Rinse with tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
7. Image Acquisition and Analysis:
-
Acquire images using a bright-field microscope.
-
Perform quantitative analysis of staining intensity and distribution using appropriate image analysis software.
Logical Relationships in IHC Protocol Optimization
Caption: Key factors influencing IHC protocol optimization.
Disclaimer
These protocols and application notes are intended for research use only. The provided information is based on published literature and should be adapted and optimized for specific experimental conditions. It is the responsibility of the end-user to validate the performance of these protocols in their own laboratory.
References
- 1. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas and Fas-Ligand Expression in Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing F5446 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize the use of this compound for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2] Its primary mechanism involves reducing the deposition of histone H3 lysine 9 trimethylation (H3K9me3) at gene promoters.[1][3] This epigenetic modification leads to the increased expression of key genes involved in apoptosis and immune response, such as FAS, granzyme B (GZMB), perforin (PRF1), and interferon-gamma (IFNG).[2][3][4] By upregulating Fas expression on tumor cells, this compound sensitizes them to Fas ligand (FasL)-induced apoptosis.[1][5]
Q2: What are the recommended concentration ranges for in vitro and in vivo experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental design. However, based on published studies, the following ranges can be used as a starting point:
-
In vitro enzymatic assays: The EC50 of this compound against SUV39H1 enzymatic activity is approximately 0.496 µM.[2][4]
-
Cell culture experiments:
-
For inducing apoptosis in cell lines like SW620 and LS411N, a concentration range of 0-1 µM for 48 hours has been shown to be effective.[1]
-
To upregulate Fas expression, concentrations between 0-250 nM for 72 hours can be utilized.[1]
-
For stimulating T-cells, a concentration of 25 nM has been used.[3]
-
-
In vivo animal studies: Doses of 10 mg/kg and 20 mg/kg administered subcutaneously every two days for 14 days have been used in mouse models of colon carcinoma.[1][3]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For experimental use, it is often dissolved in a solvent like DMSO to create a stock solution.[2] It is crucial to refer to the manufacturer's instructions for specific solubility information. To maintain stability, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound in cell culture. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM) and narrow down based on the results. |
| Incorrect Drug Preparation/Storage: Improper dissolution or storage may have led to the degradation of the compound. | Ensure this compound is fully dissolved in the appropriate solvent. Prepare fresh stock solutions and store them correctly in aliquots at -20°C or -80°C.[1] | |
| Cell Line Resistance: The target cells may not be sensitive to SUV39H1 inhibition. | Verify the expression of SUV39H1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound may have limited solubility in aqueous solutions. | If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo preparations, vehicles such as 10% Cremophor EL in PBS have been used.[3] |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or drug concentration can lead to different outcomes. | Standardize all experimental parameters. Ensure consistent cell seeding densities and treatment durations. Use freshly prepared drug dilutions for each experiment. |
| Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. | Use cells with a low passage number and maintain a consistent passage range for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Enzymatic Activity) | 0.496 µM | Recombinant human SUV39H1 | [2][4] |
| EC50 (Apoptosis Induction) | 4.96 x 10⁻⁷ M | SW620, LS411N | [1] |
| Effective Concentration (Fas Upregulation) | 0-250 nM | SW620, LS411N | [1] |
| Effective Concentration (T-cell Stimulation) | 25 nM | CD3+ T cells | [3] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dose | Administration Route | Dosing Schedule | Reference |
| Mouse (MC38 & CT26 tumor models) | 10 mg/kg | Subcutaneous | Every two days for 14 days | [1][3] |
| Mouse (tolerability study) | 10 and 20 mg/kg | Intraperitoneal | Not specified | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
-
Cell Seeding: Seed cells (e.g., SW620 or LS411N) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability/Apoptosis Assessment:
-
Cell Viability: Use a commercial cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions. Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Apoptosis: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me3
-
Cell Treatment and Cross-linking: Treat cells with the desired concentration of this compound for the specified duration. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K9me3 (e.g., Abcam ab8898).[3] Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the promoter regions of your target genes (e.g., FAS, GZMB). Analyze the data to determine the relative enrichment of H3K9me3 at these promoters.
Visualizations
Caption: this compound inhibits SUV39H1, leading to reduced H3K9me3 and increased gene expression.
Caption: General experimental workflow for investigating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
F5446 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for F5446, a selective inhibitor of the SUV39H1 methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 10 mM.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and what can I do?
A2: This is a common issue for hydrophobic compounds like this compound. DMSO is a strong organic solvent that can dissolve many water-insoluble compounds.[3] However, when the DMSO stock solution is diluted into an aqueous buffer, the overall solvent properties change dramatically. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that specific buffer, the compound will precipitate out of the solution.
To prevent precipitation, ensure the final concentration of this compound in your experiment is below its aqueous solubility limit. It is also crucial to maintain a low final concentration of DMSO, as high concentrations can be toxic to cells.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, and this is a widely recommended safe upper limit.[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: If you are observing precipitation even at low concentrations, consider the following strategies:
-
Stepwise Dilution: When diluting your DMSO stock, add the stock solution to your aqueous buffer slowly while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the DMSO stock.
-
Use of Surfactants: For certain applications, particularly for in vivo studies, co-solvents and surfactants like Cremophor EL have been used to prepare this compound formulations.[4] While not always suitable for in vitro cell culture, for biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) might be tolerated. Always verify the compatibility of any additive with your specific assay.
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. While there is no specific data on the pH-dependent solubility of this compound, you can experimentally determine if adjusting the pH of your buffer (within the physiological tolerance of your experiment) improves its solubility.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Data Summary
| Solvent/Vehicle System | Solubility | Remarks |
| DMSO | 10 mM | Recommended for stock solutions.[2] |
| 15% Cremophor EL in 85% Saline | 2 mg/mL (3.62 mM) | Suspended solution; requires sonication. For in vivo use.[4] |
| 10% Cremophor EL in PBS | 1.82 mg/mL (3.29 mM) | Suspended solution; requires sonication and warming to 60°C. For in vivo use.[4] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low (Undetermined) | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions from a DMSO Stock
This protocol provides a general guideline for diluting a 10 mM this compound stock solution in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound is 552.94 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 5.53 mg of this compound.
-
Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For preparing a range of final concentrations, it is often convenient to make an intermediate dilution from your 10 mM stock. For example, you can prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of sterile DMSO.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound and the final concentration of DMSO you will use in your experiment (e.g., 1 µM this compound with 0.1% DMSO).
-
To achieve this, you would perform a 1:1000 dilution of your 1 mM intermediate stock solution into your final aqueous buffer or cell culture medium.
-
Crucially, add the DMSO stock solution to the aqueous buffer while vortexing. For example, add 1 µL of the 1 mM this compound in DMSO to 999 µL of your pre-warmed cell culture medium.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the aqueous buffer.
-
Visualizations
Signaling Pathway of this compound Action
This compound inhibits SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic mark is associated with gene silencing. By inhibiting SUV39H1, this compound reduces H3K9me3 levels at the promoter of the FAS gene. This leads to increased expression of the Fas receptor on the cell surface, sensitizing the cell to Fas ligand (FasL)-induced apoptosis.
Caption: The signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Solubility Troubleshooting
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Logical Relationship for Stock and Working Solution Preparation
This diagram illustrates the relationship between the stock solution, intermediate dilutions, and the final working solution, emphasizing the importance of the final DMSO concentration.
Caption: Relationship between stock and working solutions.
References
Preventing F5446 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of F5446 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can significantly impact your results by altering the effective concentration of the compound. This guide provides a systematic approach to identify and resolve this issue.
Visualizing the Troubleshooting Workflow
The following workflow diagram outlines the steps to diagnose and address this compound precipitation.
F5446 Technical Support Center: Stability in DMSO and Culture Medium
This technical support center provides guidance and answers frequently asked questions regarding the stability of the selective SUV39H1 inhibitor, F5446, in common laboratory solvents and media. Understanding the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for most small molecules used in in vitro assays.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: How stable is this compound in aqueous culture medium?
A3: The stability of this compound in aqueous culture medium has not been extensively reported in publicly available literature. Generally, the stability of a compound in culture medium can be influenced by factors such as pH, temperature, enzymatic degradation, and interactions with media components. It is highly recommended to determine the stability of this compound in your specific cell culture medium and experimental conditions.
Q4: What are the potential consequences of using a degraded this compound solution in my experiments?
Troubleshooting Guide
Issue: I am not observing the expected biological activity of this compound in my cell-based assays.
Possible Cause 1: Compound Degradation in DMSO Stock Solution
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your this compound DMSO stock solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and has not exceeded its recommended shelf-life.[3]
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can lead to compound degradation.[4] If the stock has been thawed multiple times, prepare a fresh stock solution from powder.
-
Assess Purity: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution to check for the presence of degradation products.
-
Possible Cause 2: Instability in Culture Medium
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific culture medium at 37°C. A detailed protocol for this is provided below.
-
Minimize Incubation Time: If this compound is found to be unstable in your culture medium over long incubation periods, consider designing experiments with shorter endpoints.
-
Replenish Compound: For longer-term experiments, it may be necessary to replenish the culture medium with freshly diluted this compound periodically.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a method to assess the stability of this compound in DMSO at different temperatures over time.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber glass vials or polypropylene tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of a single stock.
-
Storage Conditions: Store the aliquots at the following temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (RT)
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
HPLC Analysis:
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of intact this compound remaining. The peak area of this compound at time zero is considered 100%.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol describes how to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
Incubator at 37°C with 5% CO2
-
HPLC system
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation for HPLC:
-
Immediately after collection, stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile) to the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining percentage of this compound, with the 0-hour time point representing 100%.
Data Presentation
The following tables present illustrative data for the stability of this compound under different conditions. Note: This is example data and should be confirmed experimentally.
Table 1: Illustrative Stability of this compound (10 mM) in DMSO at Various Temperatures
| Time Point | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at RT |
| 0 hours | 100% | 100% | 100% | 100% |
| 24 hours | 100% | 100% | 99.5% | 98.2% |
| 1 week | 100% | 99.8% | 97.1% | 92.5% |
| 1 month | 100% | 99.1% | 91.3% | 75.6% |
| 6 months | 99.5% | 95.4% | 78.2% | 40.1% |
Table 2: Illustrative Stability of this compound (1 µM) in DMEM + 10% FBS at 37°C
| Time Point | % Remaining |
| 0 hours | 100% |
| 2 hours | 98.7% |
| 4 hours | 96.5% |
| 8 hours | 92.1% |
| 12 hours | 88.4% |
| 24 hours | 79.3% |
| 48 hours | 62.8% |
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dmso solvent | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
F5446 Technical Support Center: Identifying and Minimizing Off-Target Effects
Welcome to the technical support center for F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a selective inhibitor of the SUV39H1 methyltransferase.[1][2] Its primary mechanism of action is to reduce the trimethylation of histone H3 at lysine 9 (H3K9me3), which is a repressive epigenetic mark.[4][5] By inhibiting SUV39H1, this compound can lead to the re-expression of silenced genes, such as the Fas receptor, making cancer cells more susceptible to apoptosis.[1][5] It has been shown to induce cell cycle arrest and suppress tumor growth in preclinical models of colon cancer.[1][2][5]
Q2: The cellular phenotype I observe is not consistent with SUV39H1 inhibition. Could this be an off-target effect?
A2: While this compound is designed to be a selective inhibitor of SUV39H1, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other proteins, leading to off-target effects.[6][7] If your experimental results are inconsistent with the known functions of SUV39H1, it is prudent to consider and investigate potential off-target activities.
Q3: What are the first steps to troubleshoot potential off-target effects of this compound?
A3: A logical troubleshooting workflow can help determine if you are observing an off-target effect. Key initial steps include:
-
Dose-response analysis: Determine if the unexpected phenotype is only observed at high concentrations of this compound. Off-target effects are often less potent than on-target effects.
-
Use of a secondary, structurally distinct inhibitor: If available, use another SUV39H1 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of SUV39H1 should rescue the on-target phenotype but not the off-target one.
-
Target engagement assays: Confirm that this compound is engaging with SUV39H1 at the concentrations used in your experiments.
Q4: What advanced experimental approaches can be used to identify off-target interactions of this compound?
A4: Several advanced techniques can be employed to identify the off-target binding profile of a small molecule inhibitor like this compound:
-
Kinase Profiling: In vitro panels of kinases can be screened to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to drug binding in a cellular environment.
-
Affinity Chromatography and Mass Spectrometry: this compound can be immobilized on a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of this compound and known protein binding pockets.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at low concentrations | Off-target cytotoxic effects | Perform a dose-response curve to determine the IC50. Compare this to the EC50 for SUV39H1 inhibition (reported as 496 nM).[2][3][4] If the IC50 is significantly lower or similar, consider off-target screening. |
| Inconsistent results between batches of this compound | Compound instability or impurities | Verify the purity and integrity of each batch of this compound using analytical methods such as HPLC and mass spectrometry. |
| Phenotype is not rescued by a secondary SUV39H1 inhibitor | Likely an off-target effect specific to this compound's chemical structure | Utilize a systems biology approach, such as transcriptomics or proteomics, to identify pathways affected by this compound but not the secondary inhibitor. |
| No effect on H3K9me3 levels at expected concentrations | Poor cell permeability or rapid metabolism of the compound | Confirm target engagement in your cell line using a cellular thermal shift assay (CETSA) or by measuring H3K9me3 levels via Western blot at various time points and concentrations. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Interactions
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for screening is 10 mM.
-
Kinase Panel Selection: Choose a commercially available kinase screening panel. A broad panel (e.g., >400 kinases) is recommended for initial profiling.
-
Assay Performance:
-
The screening is typically performed by a specialized vendor.
-
The assay measures the ability of this compound (commonly at 1 µM and 10 µM) to inhibit the activity of each kinase in the panel.
-
Data is usually reported as the percentage of kinase activity remaining in the presence of this compound compared to a vehicle control.
-
-
Data Analysis:
-
Identify "hits" where this compound significantly inhibits a kinase's activity (e.g., >50% inhibition).
-
For significant off-target hits, determine the IC50 value through follow-up dose-response assays.
-
Compare the IC50 values for off-target kinases to the on-target EC50 for SUV39H1 to determine the selectivity window.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended target, SUV39H1, in a cellular context and can also be used to identify novel off-target interactors.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
-
Protein Precipitation and Separation:
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SUV39H1 at each temperature by Western blot.
-
Binding of this compound to SUV39H1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Quantitative Data Summary
As specific off-target data for this compound is not publicly available, the following table presents a hypothetical example of kinase profiling results to illustrate how such data would be structured.
| Target | On/Off-Target | This compound IC50 (nM) | Selectivity (Fold vs. SUV39H1) |
| SUV39H1 | On-Target | 496 | 1 |
| Kinase A | Off-Target | 2,500 | 5 |
| Kinase B | Off-Target | 8,000 | 16 |
| Kinase C | Off-Target | >10,000 | >20 |
This table contains example data for illustrative purposes only.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | SUV39H1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Troubleshooting Unexpected Results in F5446 Experiments
This guide is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results that may arise during experiments with F5446, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effects of this compound on our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of expected efficacy. Consider the following possibilities:
-
Cell Line Resistance: The target kinase may not be a critical survival factor for your specific cell line, or the cells may have intrinsic or acquired resistance mechanisms.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Degradation or incorrect concentration can lead to a loss of activity. We recommend performing a dose-response validation.
-
Experimental Conditions: Ensure optimal cell culture conditions. Factors such as serum concentration in the media can sometimes interfere with compound activity.
-
Target Engagement: Confirm that this compound is engaging with its intended target in your cellular model. A target engagement assay can verify this.
Q2: Our cells are showing significant toxicity at concentrations of this compound that are much lower than anticipated. How should we investigate this?
A2: Unforeseen toxicity can be due to off-target effects or specific cellular sensitivities. To investigate this, we suggest:
-
Off-Target Profiling: Conduct a kinase panel screen to identify potential off-target interactions of this compound.
-
Apoptosis/Necrosis Assays: Determine the mechanism of cell death (e.g., apoptosis, necrosis) to understand the cytotoxic pathway being activated.
-
Control Compound Comparison: Benchmark the toxicity of this compound against other known kinase inhibitors targeting the same pathway to assess its therapeutic window.
Q3: We are observing inconsistent results between different batches of this compound. What is the recommended course of action?
A3: Batch-to-batch variability can significantly impact experimental reproducibility. To address this:
-
Quality Control: Request a Certificate of Analysis (CoA) for each batch to ensure purity and concentration are within specifications.
-
Standardized Operating Procedures (SOPs): Implement and adhere to strict SOPs for compound handling, storage, and preparation of working solutions.
-
Bridge Study: Perform a side-by-side comparison of the old and new batches in a key functional assay to determine if there is a significant difference in activity.
Troubleshooting Workflows
Below are diagrams illustrating logical steps for troubleshooting common unexpected results.
Caption: Workflow for troubleshooting lack of this compound efficacy.
Caption: Workflow for investigating unexpected this compound toxicity.
Hypothetical this compound Signaling Pathway
The following diagram illustrates the intended signaling pathway of this compound and potential off-target interactions that could lead to unexpected results.
Caption: Intended and potential off-target pathways of this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound serial dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Add a viability reagent (e.g., resazurin-based) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Target Kinase Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Batches in Different Cell Lines
| Cell Line | Target Kinase Expression | Batch A IC50 (µM) | Batch B IC50 (µM) |
| Cell Line X | High | 0.52 | 0.55 |
| Cell Line Y | Low | > 10 | > 10 |
| Cell Line Z | High | 0.48 | 1.52 |
This table illustrates a scenario where Batch B shows reduced potency in Cell Line Z, suggesting a potential batch-specific issue.
Table 2: Hypothetical Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
| Target Kinase | 95% |
| Off-Target Kinase 1 | 8% |
| Off-Target Kinase 2 | 78% |
| Off-Target Kinase 3 | 12% |
This table indicates that this compound has significant inhibitory activity against "Off-Target Kinase 2," which could explain unexpected toxic effects.
How to control for F5446-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using F5446, a selective inhibitor of the SUV39H1 methyltransferase. The primary focus is to offer strategies to understand and potentially control for this compound-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical research.
Disclaimer: this compound is a research compound, and its effects on normal cells are not yet fully characterized. The guidance provided here is based on general principles of cancer drug development and cytotoxicity assessment. Researchers should always perform their own comprehensive dose-response and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a selective small molecule inhibitor of the SUV39H1 methyltransferase. Its primary mode of action is the reduction of histone H3 lysine 9 trimethylation (H3K9me3). In cancer cells, this leads to the de-repression of certain genes, such as FAS, sensitizing them to apoptosis. It has also been shown to enhance the expression of effector genes in cytotoxic T lymphocytes (CTLs), which can contribute to its anti-tumor activity.
Q2: Why am I observing cytotoxicity in my normal cell line controls when treated with this compound?
While this compound is designed to be selective for cancer cells, it is possible to observe cytotoxicity in normal cells, particularly at higher concentrations. This "off-target" toxicity can occur for several reasons:
-
Dose-Dependent Effects: At high concentrations, the selectivity of many small molecule inhibitors can decrease, leading to effects on other cellular targets.
-
Dependence of Normal Cells on SUV39H1: Normal, healthy cells also rely on SUV39H1 for certain functions. For instance, SUV39H1 is involved in the regulation of the Golgi apparatus and cell migration.[1] Inhibition of these essential processes could lead to cytotoxicity.
-
Cell Line Specific Sensitivity: Different normal cell lines may have varying levels of sensitivity to this compound depending on their tissue of origin and their intrinsic cellular pathways.
Q3: How can I determine if the cytotoxicity I'm seeing is specific to cancer cells?
To determine the cancer-specific cytotoxicity of this compound, it is essential to establish a "therapeutic window." This is the concentration range where the drug is effective against cancer cells while having minimal toxic effects on normal cells. This is typically determined by performing parallel dose-response experiments on a panel of cancer cell lines and relevant normal cell lines.
Troubleshooting Guide: Controlling for Unwanted Cytotoxicity
Issue: High levels of cytotoxicity observed in normal cell lines.
1. Establish a Therapeutic Window with Dose-Response Analysis:
-
Rationale: The first step is to quantify the cytotoxic effects of this compound across a range of concentrations in both your cancer cell line(s) of interest and one or more relevant normal cell lines.
-
Action: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for both cell types. The goal is to identify a concentration range where this compound is effective against the cancer cells but has minimal impact on the normal cells.
Hypothetical Dose-Response Data for this compound
| Cell Line | Cell Type | This compound IC50 (µM) | Therapeutic Window |
|---|---|---|---|
| SW620 | Colon Carcinoma | 0.5 | Concentrations between 0.5 µM and 5.0 µM may provide a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal colon fibroblasts. |
| CCD-18Co | Normal Colon Fibroblast | 10.0 | |
| A549 | Lung Carcinoma | 1.2 |
| BEAS-2B | Normal Bronchial Epithelial | 15.0 | |
2. Select Appropriate Normal Cell Line Controls:
-
Rationale: The choice of a normal cell line is critical for accurately assessing off-target cytotoxicity.
-
Action: Use a normal cell line that is derived from the same tissue as the cancer cell line you are studying. For example, if you are studying the effect of this compound on colon cancer cells (e.g., SW620), a suitable normal control would be a normal colon fibroblast cell line (e.g., CCD-18Co).
3. Time-Course Experiments:
-
Rationale: Cytotoxic effects may be time-dependent. It's possible that shorter exposure times are sufficient to induce apoptosis in cancer cells while minimizing toxicity in normal cells.
-
Action: Conduct experiments where you vary the incubation time with this compound (e.g., 24, 48, 72 hours) to find a time point that maximizes the differential effect between cancer and normal cells.
4. Consider Targeted Delivery Strategies (Advanced):
-
Rationale: For in vivo studies or more complex in vitro models, targeted delivery systems can help concentrate the drug at the tumor site, reducing systemic exposure to normal tissues.
-
Action: While beyond the scope of standard cell culture, be aware that future applications may involve encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method for determining cell viability based on the metabolic activity of the cells.
Materials:
-
This compound compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a provided lysis buffer).
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Optimal Inhibition of SUV39H1 with F5446
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing F5446 for the effective and optimal inhibition of SUV39H1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the histone methyltransferase SUV39H1. SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a critical epigenetic mark associated with gene silencing and heterochromatin formation. By inhibiting SUV39H1, this compound leads to a decrease in global H3K9me3 levels, which can reactivate the expression of silenced genes. This mechanism is particularly relevant in cancer biology, where this compound has been shown to increase the expression of tumor suppressor genes and enhance anti-tumor immunity.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on published data, a good starting point for most cancer cell lines is a concentration range of 100 nM to 250 nM for a 48-hour treatment period.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then make further dilutions in culture medium or assay buffer to achieve the desired final concentrations. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of SUV39H1 inhibition by this compound?
Inhibition of SUV39H1 by this compound can lead to a variety of downstream cellular effects, including:
-
Decreased H3K9me3 levels: This is the most direct and immediate effect.
-
Reactivation of silenced genes: This can include tumor suppressor genes like FAS, leading to increased sensitivity to apoptosis.[1][2]
-
Cell cycle arrest: this compound has been shown to induce S-phase cell cycle arrest in colon carcinoma cells.[2]
-
Induction of apoptosis: By reactivating pro-apoptotic genes, this compound can induce programmed cell death in cancer cells.[1][2]
-
Enhanced anti-tumor immune response: this compound can increase the expression of effector molecules in cytotoxic T-lymphocytes, thereby boosting their ability to kill tumor cells.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| EC50 (in vitro) | 0.496 µM (496 nM) | Recombinant human SUV39H1, radioactive filter binding assay. | [3] |
| Effective Concentration (Cell-based) | 100 - 250 nM | SW620 and LS411N human colon carcinoma cells, 48-hour treatment. | [1] |
| Apoptosis Induction | Concentration-dependent | SW620 and LS411N cells, 3-day treatment. | [1] |
| Cell Cycle Arrest | Concentration-dependent (S-phase) | SW620 and LS411N cells, 2-day treatment. | [2] |
Experimental Protocols
Protocol 1: In Vitro SUV39H1 Inhibition Assay (Radioactive Filter Binding)
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against recombinant SUV39H1.
Materials:
-
Recombinant human SUV39H1 enzyme
-
Histone H3 peptide (e.g., residues 1-21) as substrate
-
S-(methyl-3H)-adenosyl-L-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
In a reaction plate, combine the recombinant SUV39H1 enzyme, histone H3 peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cellular Assay for SUV39H1 Inhibition (Western Blotting)
This protocol details how to assess the effect of this compound on global H3K9me3 levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500 nM) for the desired duration (e.g., 48 hours). Include a vehicle-only (DMSO) control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative change in H3K9me3 levels.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of SUV39H1 in vitro | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound. Aliquot the stock to minimize freeze-thaw cycles. |
| Inactive Enzyme: Recombinant SUV39H1 may have lost activity. | Use a fresh batch of enzyme or test the activity of the current batch with a known inhibitor. | |
| Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time. | Optimize assay conditions by titrating each component. Ensure the reaction is in the linear range. | |
| High background signal in cellular assays | Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. | Use a highly specific and validated antibody for H3K9me3. Perform a titration of the primary antibody to find the optimal concentration. |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and duration of washing steps with TBST. | |
| Inconsistent results between experiments | Cellular variability: Differences in cell passage number, confluency, or health can affect the response to this compound. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Pipetting errors: Inaccurate dilution or addition of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment solutions. | |
| Unexpected cell toxicity | High concentration of this compound: The concentration used may be too high for the specific cell line. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. |
| Solvent toxicity: High concentration of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). |
Visualizations
Caption: SUV39H1 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Titration.
Caption: Troubleshooting Logic for this compound Experiments.
References
Validation & Comparative
F5446 versus Chaetocin: A Comparative Analysis for Drug Development Professionals
In the landscape of epigenetic modulators, F5446 and Chaetocin have emerged as significant inhibitors of histone methyltransferases (HMTs), playing crucial roles in cancer research. While both compounds target the suppressor of variegation 3-9 homolog 1 (SUV39H1), their mechanisms, specificities, and overall biological impacts exhibit notable differences. This guide provides a comprehensive comparison of this compound and Chaetocin, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Chaetocin |
| Primary Target | Selective SUV39H1 inhibitor | Broad-spectrum inhibitor (SUV39H1, G9a, DIM5) |
| Additional Mechanism | None reported | Inhibition of Thioredoxin Reductase-1 (TrxR1), inducing oxidative stress |
| Specificity | High for SUV39H1 | Lower, affects multiple HMTs and other enzymes |
| Reported EC50/IC50 | EC50 for SUV39H1: 0.496 µM[1][2][3] | IC50 for SUV39H1: 0.8 µM[4] IC50 for G9a: 2.5 µM[4][5] IC50 for DIM5: 3 µM[4][5] Km for TrxR1: 4.6 µM[4] |
| Cellular Effects | Induces S-phase cell cycle arrest and apoptosis by upregulating Fas expression.[3][6] | Induces apoptosis and cell cycle arrest through multiple pathways, including ROS-mediated signaling.[7] |
| In Vivo Efficacy | Suppresses colon tumor growth in mouse models.[1][6] | Attenuates glioma xenograft growth.[4] |
Mechanism of Action: A Tale of Two Inhibitors
This compound: The Selective Approach
This compound is a potent and selective small molecule inhibitor of SUV39H1.[1][6] Its primary mechanism involves the direct inhibition of the enzymatic activity of SUV39H1, leading to a decrease in the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][6] This reduction in H3K9me3, a hallmark of heterochromatin, results in the reactivation of silenced genes, such as the Fas cell surface death receptor.[3][6] The increased expression of Fas sensitizes cancer cells to Fas ligand (FasL)-induced apoptosis.[3][6] Furthermore, this compound has been shown to enhance the expression of cytotoxic T-lymphocyte effector genes, suggesting a role in overcoming immune evasion by tumors.[1]
Chaetocin: The Multi-Pronged Attack
Chaetocin, a fungal mycotoxin, exhibits a broader inhibitory profile. It targets not only SUV39H1 but also other lysine-specific HMTs, including G9a and DIM5.[4][5] This multi-target action leads to a more global impact on histone methylation.
Crucially, Chaetocin possesses a second, distinct mechanism of action: the inhibition of thioredoxin reductase-1 (TrxR1).[4] TrxR1 is a key enzyme in the cellular antioxidant system. By inhibiting TrxR1, Chaetocin disrupts the redox balance, leading to an accumulation of reactive oxygen species (ROS).[4][8][7] This induction of oxidative stress triggers various downstream signaling pathways, including the ASK-1/JNK pathway, ultimately contributing to cell cycle arrest and apoptosis.[8] Recent studies also suggest that Chaetocin can activate the Hippo pathway, further contributing to its anticancer effects.[7]
Signaling Pathways and Cellular Fate
The differing mechanisms of this compound and Chaetocin lead to the activation of distinct signaling cascades, both culminating in cancer cell death.
This compound-Induced Apoptosis Pathway
Caption: this compound inhibits SUV39H1, leading to increased Fas expression and apoptosis.
Chaetocin's Dual-Action Apoptotic Pathways
Caption: Chaetocin induces apoptosis via epigenetic changes and oxidative stress.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay is crucial for determining the inhibitory activity of compounds like this compound and Chaetocin against specific HMTs.
-
Objective: To measure the IC50 or EC50 value of an inhibitor against a specific HMT (e.g., SUV39H1).
-
Materials:
-
Recombinant human SUV39H1 protein.
-
Histone H3 peptide (e.g., residues 1-21) as a substrate.
-
S-(methyl-3H) adenosyl-L-methionine ([3H]-SAM) as the methyl donor.
-
Inhibitor compound (this compound or Chaetocin) at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the HMT enzyme, histone substrate, and [3H]-SAM in a suitable buffer.
-
Add the inhibitor at a range of concentrations to different reaction wells. Include a control with no inhibitor.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50/EC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Materials:
-
Cancer cell line of interest (e.g., SW620 colon cancer cells).
-
Complete cell culture medium.
-
This compound or Chaetocin at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50.
-
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of the compounds in a living organism.
-
Objective: To assess the ability of the compound to inhibit tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor induction (e.g., MC38 colon carcinoma cells).
-
This compound or Chaetocin formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the compound (e.g., via subcutaneous injection) to the treatment group according to a predetermined schedule and dosage.[6] The control group receives a vehicle control.
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to evaluate the in vivo efficacy.
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Chaetocin depends heavily on the specific research question.
This compound is the preferred tool for studies focused on the specific role of SUV39H1 in a biological process. Its high selectivity allows for a more precise dissection of the SUV39H1-mediated signaling pathway without the confounding effects of inhibiting other HMTs or inducing significant oxidative stress.
Chaetocin , on the other hand, is a valuable tool for studies investigating the broader effects of HMT inhibition or for exploring the interplay between epigenetic regulation and oxidative stress . Its dual mechanism of action makes it a potent anti-cancer agent, but its lack of specificity requires careful interpretation of experimental results. Researchers using Chaetocin should consider its effects on both histone methylation and the thioredoxin system.
References
- 1. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. stemcell.com [stemcell.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating F5446 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of F5446, a selective inhibitor of the histone methyltransferase SUV39H1, within a cellular context. We will explore experimental approaches to confirm that this compound is interacting with its intended target in living cells and compare its performance with alternative compounds. This guide includes detailed experimental protocols and quantitative data to aid in the design and interpretation of your studies.
This compound and its Target: SUV39H1
This compound is a potent and selective small molecule inhibitor of SUV39H1 (Suppressor of variegation 3-9 homolog 1). SUV39H1 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. By inhibiting SUV39H1, this compound leads to a decrease in H3K9me3 levels at specific gene promoters, resulting in the re-expression of silenced genes. This mechanism is of significant interest in oncology, as the silencing of tumor suppressor genes is a common event in cancer. For instance, this compound has been shown to decrease H3K9me3 at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colorectal carcinoma cells to FasL-induced apoptosis.[1][2]
Comparison of SUV39H1 Inhibitors in Cellular Assays
A direct comparison of the cellular target engagement of this compound with other reported SUV39H1 inhibitors is challenging due to the limited availability of specific and potent alternatives. Many early SUV39H1 inhibitors, such as Chaetocin and BIX-01294, have been found to have off-target effects or lack potency in a cellular environment. For a broader perspective, we have also included GSK343, a selective inhibitor of a different histone methyltransferase, EZH2, to highlight the validation methods applicable across this class of epigenetic modifiers.
| Compound | Primary Target(s) | In Vitro Potency (Enzymatic Assay) | Cellular Target Engagement (HMT activity) | Cellular Phenotypic IC50 | Notes |
| This compound | SUV39H1 | EC50: 0.496 µM [3] | Reduces H3K9me3 at 100-250 nM in cells [1] | Induces apoptosis and cell cycle arrest in SW620 and LS411N cells.[1][2] | Selective for SUV39H1. |
| Chaetocin | SUV39H1, other HMTs | IC50: ~0.8 µM for Suv3-9 | Induces apoptosis in AML cells at nanomolar concentrations. | Potent cytotoxicity can confound target engagement studies. | Broad-spectrum HMT inhibitor with known toxicity.[4] |
| BIX-01294 | G9a, GLP | IC50: 1.7 µM (G9a), 0.9 µM (GLP)[4][5] | Reduces global H3K9me2 at 4.1 µM.[6] No significant SUV39H1 inhibition up to 10 µM.[5] | Antiproliferative IC50: 2.8 µM (A549), 0.966 µM (HeLa).[5] | Primarily a G9a/GLP inhibitor, not selective for SUV39H1. |
| GSK343 | EZH2 | IC50: 4 nM | IC50: <200 nM for H3K27me3 reduction in HCC1806 cells.[2] | Growth IC50: 2.9 µM (LNCaP).[6][7] | A selective EZH2 inhibitor, included for methodological comparison. |
Key Experimental Protocols for Validating Target Engagement
Confirming that a compound like this compound engages its target in living cells is crucial. Below are detailed protocols for two key experimental approaches: the Cellular Thermal Shift Assay (CETSA) to directly measure target binding and Chromatin Immunoprecipitation (ChIP) to assess the downstream effects on histone methylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA for SUV39H1
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., SW620 colorectal cancer cells) to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble SUV39H1 in each sample by Western blot using a specific anti-SUV39H1 antibody. A loading control (e.g., GAPDH) should also be blotted.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SUV39H1 relative to the no-heat control against the temperature for each this compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein or histone modification at a particular genomic locus. In the context of this compound, ChIP can be used to measure the decrease in H3K9me3 at the promoters of SUV39H1 target genes.
Experimental Protocol: ChIP for H3K9me3
-
Cell Culture and Crosslinking:
-
Culture cells and treat with this compound or vehicle as described for CETSA.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K9me3. A negative control immunoprecipitation should be performed with a non-specific IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known SUV39H1 target genes (e.g., FAS) and a negative control region where H3K9me3 is not expected.
-
Analyze the results to determine the relative enrichment of H3K9me3 at the target gene promoters in this compound-treated versus vehicle-treated cells.
-
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. scbt.com [scbt.com]
- 2. GSK343 | Structural Genomics Consortium [thesgc.org]
- 3. citeab.com [citeab.com]
- 4. BCHM006 - Selective SUV39H1 Inhibitor | ISEF [isef.net]
- 5. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
F5446 Demonstrates Synergistic Anti-Tumor Effects with 5-Fluorouracil in Preclinical Colorectal Cancer Models
For Immediate Release
[City, State] – [Date] – New preclinical research highlights the potential of F5446, a selective small-molecule inhibitor of the histone methyltransferase SUV39H1, to enhance the efficacy of chemotherapy in colorectal cancer (CRC). Studies demonstrate that this compound acts synergistically with the widely used chemotherapy agent 5-Fluorouracil (5-FU), particularly in 5-FU-resistant CRC cells. This synergistic action offers a promising new avenue for overcoming chemotherapy resistance, a major challenge in CRC treatment.
This compound works by inhibiting SUV39H1, an enzyme that plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 9 (H3K9me3). In colorectal cancer, elevated levels of SUV39H1 are associated with the downregulation of genes involved in apoptosis, or programmed cell death, such as the Fas cell surface death receptor. By inhibiting SUV39H1, this compound restores the expression of these critical genes, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Synergistic Activity of this compound and 5-Fluorouracil in 5-FU-Resistant Colorectal Cancer Cells
In a key study, the combination of this compound and 5-FU was evaluated in two 5-FU-resistant human colorectal cancer cell lines, SW620-5FUR and LS411N-5FUR. The combination treatment resulted in a significant increase in apoptosis compared to either agent alone.
| Cell Line | Treatment | Apoptotic Cell Death (%) |
| LS411N-5FUR | 5-FU (2 µg/ml) | ~10% |
| This compound (250 nM) | ~5% | |
| 5-FU + this compound | ~35% | |
| SW620-5FUR | 5-FU (2 µg/ml) | ~8% |
| This compound (250 nM) | ~7% | |
| 5-FU + this compound | ~20% | |
| Data is approximated from graphical representations in the cited literature and is for illustrative purposes.[1] |
These findings suggest that this compound can effectively overcome resistance to 5-FU by reactivating the apoptotic pathways silenced by SUV39H1. While comprehensive quantitative synergy analyses, such as the calculation of a Combination Index (CI), are not yet publicly available, the substantial increase in apoptosis in the combination treatment groups strongly indicates a synergistic interaction.
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of this compound and 5-FU stems from their complementary mechanisms of action. 5-FU, a cornerstone of CRC chemotherapy, primarily induces DNA damage, which can trigger p53-mediated apoptosis. However, in resistant cancer cells, the downstream apoptotic pathways are often suppressed. This compound addresses this resistance by epigenetically reprogramming the cancer cells to be more susceptible to apoptosis.
Caption: this compound and 5-FU synergistic mechanism.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has also been demonstrated in vivo. In a xenograft model using 5-FU-resistant human colon carcinoma cells, this compound monotherapy effectively suppressed tumor growth. This provides a strong rationale for further investigation of this compound in combination with chemotherapy in animal models to confirm the synergistic effects observed in vitro.
Experimental Protocols
Cell Lines and Culture
5-FU-resistant human colorectal cancer cell lines, SW620-5FUR and LS411N-5FUR, were utilized.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Apoptosis Assay
Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]
-
Cells were seeded and treated with this compound (250 nM), 5-FU (2 µg/ml), or a combination of both for 72 hours.
-
Both floating and adherent cells were collected.
-
Cells were washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cells, which were then incubated in the dark.
-
Samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
The percentage of apoptotic cells (Annexin V positive) was calculated.
Caption: Workflow for assessing apoptosis.
In Vivo Xenograft Model
-
5-FU-resistant human colon carcinoma cells were subcutaneously injected into immunodeficient mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered to the treatment group, and tumor growth was monitored over time.
-
Tumor volume was measured regularly to assess the efficacy of the treatment.[1]
Conclusion and Future Directions
The synergistic potential of this compound with 5-FU represents a significant advancement in the strategy to combat chemotherapy-resistant colorectal cancer. By targeting the epigenetic mechanisms of drug resistance, this compound has the potential to restore the effectiveness of standard-of-care chemotherapies. Further preclinical studies are warranted to explore the synergy of this compound with other chemotherapy agents, such as oxaliplatin and irinotecan, and to establish optimal dosing and scheduling for combination therapies. The promising results to date pave the way for future clinical trials to evaluate the safety and efficacy of this compound in combination with chemotherapy for patients with advanced colorectal cancer.
References
A Comparative Guide to F5446 in Combination with Anti-PD-1 Immunotherapy for Cancer Research
This guide provides a comprehensive comparison of the novel SUV39H1 inhibitor, F5446, in combination with anti-PD-1 immunotherapy against other therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development in immuno-oncology.
This compound: A Novel Epigenetic Immunomodulator
This compound is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] By inhibiting SUV39H1, this compound decreases the deposition of the repressive H3K9me3 mark at the promoter regions of key cytotoxic T-lymphocyte (CTL) effector genes, including GZMB (Granzyme B), PRF1 (Perforin), FASLG (Fas Ligand), and IFNG (Interferon-gamma).[2][3][4] This epigenetic reprogramming leads to the enhanced expression of these effector molecules, thereby augmenting the tumor-killing capacity of tumor-infiltrating CTLs.[2][4] Furthermore, this compound has been shown to increase the expression of the death receptor Fas on colorectal carcinoma cells, rendering them more susceptible to FasL-mediated apoptosis.[1]
The Rationale for Combining this compound with Anti-PD-1 Therapy
Anti-PD-1 immunotherapy works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This blockade releases the "brakes" on the immune system, restoring the ability of CTLs to recognize and attack cancer cells.[2] The combination of this compound with anti-PD-1 therapy is predicated on a two-pronged approach: this compound directly enhances the cytotoxic machinery of CTLs, while anti-PD-1 antibodies remove inhibitory signals, thus enabling a more robust and sustained anti-tumor immune response.
Comparative Performance and Experimental Data
Preclinical studies have investigated the efficacy of this compound as a monotherapy and in combination with anti-PD-1 antibodies in various cancer models. The results, however, present a nuanced picture regarding the synergistic potential of this combination.
In Vivo Efficacy Studies
| Treatment Group | Cancer Model | Key Findings | Reference |
| This compound Monotherapy | MC38 & CT26 Colon Carcinoma | Suppressed established tumor growth in a time-dependent manner. Significantly increased the expression of granzyme B, perforin, FasL, and IFNγ in tumor tissue. | [2] |
| Anti-PD-1 Monotherapy | MC38 & CT26 Colon Carcinoma | Suppressed established tumor growth in a time-dependent manner, serving as a positive control. | [2] |
| This compound + Anti-PD-1 | MC38 & CT26 Colon Carcinoma | Did not show additive or synergistic effects in suppressing tumor growth compared to either monotherapy. | [2] |
| This compound + Anti-PD-1 | Mouse Breast Cancer Model | Synergistically prevented tumor growth and increased mouse survival. The enhanced response was dependent on RIG-I/MDA5-MAVS and cGAS-STING antiviral pathways. | [5] |
Mechanism of Action Data
| Experiment | Cell Type / Model | This compound Effect | Reference |
| Enzymatic Activity Assay | Recombinant Human SUV39H1 | EC50 of 0.496 µM for SUV39H1 enzymatic activity. | [2][4] |
| Chromatin Immunoprecipitation (ChIP) | Activated Mouse T Cells | Reduced H3K9me3 deposition in the promoter regions of Gzmb, Prf1, Faslg, and Ifng. | [2] |
| Apoptosis Assay | SW620 & LS411N Colon Cancer Cells | Upregulated tumor cell surface Fas expression and increased sensitivity to FasL-induced apoptosis. | [1] |
| Immunophenotyping | Mouse Breast Cancer Model | Stimulated intratumoral infiltration of cytotoxic CD8+ T cells and NK cells. | [5] |
Alternative Combination Strategies with Anti-PD-1 Immunotherapy
The field of immuno-oncology is rapidly evolving, with numerous combination strategies being explored to enhance the efficacy of anti-PD-1 blockade. These alternatives often target different aspects of the cancer-immunity cycle.
| Combination Approach | Mechanism of Action | Examples | Potential Advantages |
| Dual Checkpoint Inhibition | Blocks multiple inhibitory pathways to achieve a more profound T cell reactivation. | Anti-PD-1 + Anti-CTLA-4 | Broader and more potent immune activation.[6] |
| Epigenetic Modulators | Reshape the tumor microenvironment to be more immunogenic and enhance T cell function. | Anti-PD-1 + Hypomethylating Agents (e.g., 5-azacytidine) | Can increase antigen presentation and cytokine production.[7][8] |
| Targeted Therapy | Directly inhibits oncogenic pathways while also modulating the immune microenvironment. | Anti-PD-1 + BRAF/MEK Inhibitors (in melanoma) | Can increase T cell infiltration and PD-L1 expression on tumor cells.[9] |
| Other Immunomodulators | Target different immune cell types or signaling pathways to overcome resistance. | Anti-PD-1 + STAT3 Inhibitors, GSK-3 Inhibitors | Can reduce immunosuppressive cell populations or enhance T cell memory.[10][11] |
Detailed Experimental Methodologies
The following outlines the key experimental protocols employed in the evaluation of this compound.
In Vivo Tumor Models
-
Animal Models: Studies utilized mouse models of colon carcinoma (MC38 and CT26) and breast cancer.[1][2][5]
-
Tumor Implantation: Cancer cells were implanted subcutaneously into the flanks of immunocompetent mice.
-
Treatment Regimen: Once tumors were established, mice were treated with vehicle control (IgG), this compound (e.g., 10 or 20 mg/kg, subcutaneous injection, every two days), anti-PD-1 antibody, or a combination of this compound and anti-PD-1.[1][2]
-
Efficacy Assessment: Tumor growth was monitored over time by measuring tumor volume. At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues were harvested for downstream analysis, such as qPCR to measure the expression of CTL effector genes.[2]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Stimulation: CD3+ T cells were stimulated in vitro using anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound (e.g., 25 nM).[2]
-
Crosslinking and Sonication: Cells were treated with formaldehyde to crosslink proteins to DNA. The chromatin was then sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific for H3K9me3 was used to immunoprecipitate the chromatin complexes.
-
DNA Purification and Analysis: The DNA was purified and analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (Gzmb, Prf1, Faslg, Ifng) to quantify the level of H3K9me3 enrichment.[2]
Visualizing the Mechanisms of Action
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Conclusion
This compound represents a promising novel agent in cancer immunotherapy by epigenetically enhancing the cytotoxic potential of T cells. While its combination with anti-PD-1 therapy has shown synergistic effects in some preclinical models, this has not been consistently observed across all cancer types studied.[2][5] This suggests that the context of the tumor microenvironment may be a critical determinant of synergy. Further research is warranted to identify predictive biomarkers that can help select patients most likely to benefit from this combination. A comparative evaluation against other emerging anti-PD-1 combination strategies will be crucial in defining the future therapeutic niche for SUV39H1 inhibitors like this compound in the evolving landscape of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. SUV39H1 Represses the Expression of Cytotoxic T-Lymphocyte Effector Genes to Promote Colon Tumor Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scienceopen.com [scienceopen.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of combination therapy with anti-PD-1 blockade and a STAT3 inhibitor on the tumor-infiltrating lymphocyte status - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of F5446 for SUV39H1 Over Other Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the small molecule inhibitor F5446, focusing on its specificity for the histone methyltransferase SUV39H1. The information is intended to aid researchers in evaluating this compound for their studies.
Introduction to this compound and SUV39H1
This compound is a small molecule inhibitor designed to target SUV39H1, a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3).[1][2] This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[1][2] Dysregulation of SUV39H1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound was developed through a virtual screen of a chemical library based on the structure of the SUV39H1 SET domain, followed by chemical synthesis and optimization.[2]
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound against human SUV39H1 has been determined in in vitro enzymatic assays. The half-maximal effective concentration (EC50) provides a measure of the inhibitor's potency.
| Inhibitor | Target HMT | EC50 (µM) | Assay Type |
| This compound | SUV39H1 | 0.496 | Radioactive Enzymatic Assay |
Note: Based on a comprehensive review of publicly available literature, a selectivity profile of this compound against a panel of other histone methyltransferases (HMTs) has not been reported. Therefore, a quantitative assessment of its specificity over other HMTs cannot be provided at this time. For context, other known SUV39H1 inhibitors, such as chaetocin, have been shown to inhibit other HMTs like G9a and DIM5, albeit with different potencies.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Inhibition Assay (Radioactive)
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against SUV39H1 using a radioactive filter-binding assay.
Materials:
-
Recombinant human SUV39H1 protein
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, recombinant SUV39H1 enzyme, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A control reaction with no inhibitor (vehicle control) should be included.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Scintillation Counting: Place the washed filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
SUV39H1 Signaling Pathway
References
A Head-to-Head Comparison of F5446 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the epigenetic modifier F5446 with other notable epigenetic inhibitors. The performance of these molecules is evaluated based on available experimental data, offering a comprehensive resource for researchers in oncology and epigenetics.
Introduction to this compound and its Mechanism of Action
This compound is a selective, small-molecule inhibitor of the histone methyltransferase SUV39H1.[1] SUV39H1 is a key enzyme responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin.[2] By inhibiting SUV39H1, this compound leads to a decrease in global H3K9me3 levels. This reduction in a repressive histone mark can lead to the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes such as apoptosis.[1][3][4] Specifically, this compound has been shown to decrease H3K9me3 deposition at the FAS promoter, leading to increased Fas expression and enhanced sensitivity of colorectal carcinoma cells to FasL-induced apoptosis.[1][3]
Comparative Analysis of Epigenetic Modifiers
This section provides a comparative overview of this compound and other epigenetic modifiers targeting various histone methyltransferases. The data presented is compiled from multiple studies and is intended to provide a relative performance benchmark. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Quantitative Data Summary
| Modifier | Target(s) | IC50/EC50 | Effect on Histone Methylation | Cellular Effects (in vitro) | References |
| This compound | SUV39H1 | EC50: 496 nM | Decreases H3K9me3 | Induces apoptosis and S-phase cell cycle arrest in colon cancer cells. | [1][3] |
| Chaetocin | SUV39H1, other HMTs | IC50: ~800 nM (for SUV39H1) | Decreases H3K9me3 | Induces apoptosis in various cancer cell lines. | [5][6] |
| UNC0638 | G9a (EHMT2), GLP (EHMT1) | IC50: 15 nM (G9a), 19 nM (GLP) | Decreases H3K9me2 | Reduces clonogenicity, suppresses migration and invasion in breast cancer cells. | [7][8][9] |
| BIX-01294 | G9a (EHMT2), GLP (EHMT1) | IC50: 1.7 µM (G9a), 0.9 µM (GLP) | Decreases H3K9me2 | Induces necroptosis and autophagy; inhibits proliferation of recurrent tumor cells. | [10] |
| Tazemetostat | EZH2 | IC50: Varies by cell line (nM range) | Decreases H3K27me3 | Reduces cell proliferation; cytotoxic effect after prolonged exposure. | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound Action
Caption: this compound inhibits SUV39H1, reducing H3K9me3 and reactivating Fas expression to induce apoptosis.
Experimental Workflow for In Vitro HMT Assay
Caption: Workflow for a radioactive in vitro histone methyltransferase (HMT) assay.
Experimental Workflow for ChIP Assay
Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard radioactive HMT assays and is suitable for determining the IC50/EC50 of inhibitors like this compound.
Materials:
-
Recombinant human SUV39H1
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3
-
S-[methyl-3H]-adenosyl-L-methionine ([3H]-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)
-
This compound or other inhibitors at various concentrations
-
Scintillation cocktail and vials
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should contain HMT assay buffer, recombinant SUV39H1, and the histone substrate.
-
Add the inhibitor (e.g., this compound) at a range of concentrations to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [3H]-SAM.
-
Air dry the filter paper and place it in scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50/EC50 value by plotting the data.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to assess the levels of specific histone modifications at particular genomic loci in cells treated with epigenetic modifiers.
Materials:
-
Cells of interest (e.g., SW620 colon cancer cells)
-
This compound or other inhibitors
-
Formaldehyde (for crosslinking)
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
-
Antibody specific for the histone modification of interest (e.g., anti-H3K9me3)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters (e.g., FAS promoter)
Procedure:
-
Culture cells to ~80-90% confluency and treat with the inhibitor or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the chromatin to shear DNA into fragments of 200-1000 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an antibody against the target histone modification overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific to the gene promoters of interest to quantify the enrichment of the histone modification.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with inhibitor or vehicle
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
References
- 1. Chaetocin-mediated SUV39H1 inhibition targets stemness and oncogenic networks of diffuse midline gliomas and synergizes with ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Chaetocin | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
F5446 vs. siRNA-Mediated Knockdown: A Comparative Guide to Inhibiting SUV39H1
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase SUV39H1 is a key epigenetic regulator implicated in cancer progression and immune evasion. Its role in catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3) leads to gene silencing, affecting critical cellular processes including apoptosis and cell cycle control. Consequently, inhibiting SUV39H1 has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two primary methods for SUV39H1 inhibition: the small molecule inhibitor F5446 and siRNA-mediated gene knockdown.
At a Glance: this compound vs. siRNA for SUV39H1 Inhibition
| Feature | This compound (Small Molecule Inhibitor) | siRNA-Mediated Knockdown |
| Mechanism of Action | Directly inhibits the enzymatic activity of SUV39H1. | Degrades SUV39H1 mRNA, preventing protein translation. |
| Mode of Delivery | Added to cell culture medium or administered in vivo. | Transfected into cells using lipid-based reagents. |
| Temporal Control | Rapid onset and reversible upon removal. | Slower onset, effects can be long-lasting. |
| Potential for Off-Target Effects | Potential for binding to other structurally similar proteins. | Can cause unintended gene silencing through miRNA-like activity. |
| In Vivo Applicability | Demonstrates efficacy in suppressing tumor growth in mouse models. | In vivo delivery can be challenging. |
Performance Data: A Quantitative Comparison
While direct head-to-head studies under identical conditions are limited, the following tables summarize available data on the efficacy of this compound and siRNA in modulating SUV39H1 function.
Table 1: In Vitro Efficacy Against SUV39H1
| Parameter | This compound | SUV39H1 siRNA | Reference |
| EC50 for SUV39H1 | 0.496 µM | Not Applicable | [1] |
| Reduction in H3K9me3 | Dose-dependent decrease at the FAS promoter. | 25-49% reduction in global tri-methylated H3K9. | [2][3] |
| Effect on Downstream Gene Expression (FAS) | Significant, concentration-dependent increase in FAS expression. | Not explicitly quantified in the reviewed literature. | [2] |
Table 2: Cellular Phenotypes Following SUV39H1 Inhibition
| Phenotype | This compound | SUV39H1 siRNA | Reference |
| Apoptosis Induction | Induces apoptotic cell death in a concentration-dependent manner. | Not explicitly quantified in the reviewed literature. | [4] |
| Cell Cycle Arrest | Induces S-phase cell cycle arrest. | Inhibition of proliferation in a concentration-dependent manner. | [3][4] |
| Inhibition of Cell Proliferation | Concentration-dependent inhibition of tumor cell growth. | (23.57 ± 1.98)% to (81.06 ± 3.22)% inhibition at 30 to 240 nmol/L. | [3] |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is adapted from studies on colorectal cancer cell lines.[2][4]
-
Cell Seeding: Plate SW620 or LS411N cells at a desired density and allow them to adhere overnight.
-
Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 to 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as flow cytometry for apoptosis and cell cycle, or chromatin immunoprecipitation (ChIP) for H3K9me3 levels.
siRNA-Mediated SUV39H1 Knockdown Protocol
This protocol is a general guideline based on common transfection procedures.[3][5]
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of SUV39H1 siRNA duplex (e.g., 20-80 pmols) into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex to the cells.
-
Add 800 µl of siRNA Transfection Medium to each well.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 ml of normal growth medium containing 2 times the normal serum and antibiotic concentration. Incubate for an additional 18-24 hours.
-
Analysis: Aspirate the medium and replace it with fresh, complete medium. Analyze the cells for gene knockdown and desired phenotypic changes 24-72 hours post-transfection.
Visualizing the Mechanisms and Workflows
SUV39H1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. SUV39H1 - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Structure-Function Analysis of SUV39H1 Reveals a Dominant Role in Heterochromatin Organization, Chromosome Segregation, and Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of F5446: A Guide for Laboratory Professionals
For Immediate Reference: F5446 requires disposal as hazardous waste through an approved waste disposal plant. Avoid release into the environment due to its high toxicity to aquatic life.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 2304465-89-0), a selective small molecule inhibitor of the H3K9me3-specific histone methyltransferase SUV39H1. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Safety and Handling Before Disposal
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory handling precautions should be strictly followed.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body | Impervious clothing, lab coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A suitable respirator may be necessary for handling powders or creating aerosols. |
Step-by-Step Disposal Procedure
The primary directive for this compound waste is to prevent its release into the environment.[1][2] The material is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spillage cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable for chemical waste, properly sealed, and stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2]
-
-
Spillage Management:
-
Incompatible Materials:
-
Store this compound waste away from strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[1]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of this compound Disposal Data
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Spill Response | Collect spillage. Avoid release to the environment. | [1][2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
References
Personal protective equipment for handling F5446
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of F5446, a selective small molecule inhibitor of the SUV39H1 methyltransferase.
This guide provides immediate, essential safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of this compound solutions or airborne particles of the solid compound[1][2][3]. |
| Hand Protection | Nitrile gloves. Inspect gloves for tears or holes before use. | Prevents skin contact with the chemical. Double gloving is recommended when handling stock solutions[1][3]. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination[1][3][4]. |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a certified chemical fume hood. | Required when handling the solid compound to avoid inhalation of dust or when aerosols may be generated[5]. |
Handling and Operational Plan
Safe handling practices are paramount to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. A certified chemical fume hood is the required workspace for handling the solid compound and preparing solutions.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing (Solid Compound): When weighing the solid this compound powder, perform this task within a chemical fume hood to minimize the risk of inhalation. Use appropriate weighing tools and clean them thoroughly after use.
-
Dissolution: this compound is soluble in DMSO[6]. When dissolving, add the solvent to the solid compound slowly to avoid splashing. DMSO readily penetrates the skin and can carry other dissolved chemicals into the body; therefore, extreme caution must be exercised[7].
-
Use in Experiments: When using this compound solutions in your experiments, handle them with the same level of caution as the stock solution. Avoid generating aerosols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately. Wash hands and face thoroughly after handling the substance.
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage Conditions:
| Form | Storage Temperature | Additional Notes |
| Solid Powder | -20°C | Store in a dry, dark, and well-ventilated area[6]. |
| In Solvent (e.g., DMSO) | -80°C | Aliquot to avoid repeated freeze-thaw cycles[8]. |
Disposal Protocol:
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of this compound and its container through a licensed hazardous waste disposal company[9][10]. Do not dispose of this compound down the drain or in regular trash. For DMSO solutions, consult your institution's specific guidelines for solvent waste disposal[9][11].
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: this compound Handling and Safety Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. greenfield.com [greenfield.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. medkoo.com [medkoo.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bot Verification [naturtotalshop.com]
- 10. fishersci.com [fishersci.com]
- 11. depts.washington.edu [depts.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
